Product packaging for PA-9(Cat. No.:CAS No. 1436004-46-4)

PA-9

Cat. No.: B609817
CAS No.: 1436004-46-4
M. Wt: 338.4 g/mol
InChI Key: WWPHFXOMYQJGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PA-9 is the first small-molecule antagonist of the PAC1 receptor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N6O2 B609817 PA-9 CAS No. 1436004-46-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-15-7-11(17(25)19-6-5-12-8-18-10-20-12)9-23(15)16-13-3-1-2-4-14(13)21-22-16/h1-4,8,10-11H,5-7,9H2,(H,18,20)(H,19,25)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPHFXOMYQJGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=CN=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436004-46-4
Record name N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Abstract: This document provides a comprehensive technical guide for the multi-step synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. The synthesis is strategically divided into three core stages: the preparation of the 3-amino-1H-indazole scaffold, the formation of the key intermediate 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid, and the final amide coupling with histamine. This guide includes detailed experimental protocols, tabulated quantitative data from analogous reactions, and a complete pathway visualization to support researchers and professionals in drug development and organic synthesis.

Overall Synthesis Pathway

The synthesis of the target compound is achieved through a linear three-step sequence. The process begins with the formation of the indazole ring system, followed by the construction of the pyrrolidinone core via a Michael addition-cyclization cascade, and culminates in a final amide bond formation.

Synthesis_Pathway start_material 2-Bromobenzonitrile intermediate1 3-Amino-1H-indazole start_material->intermediate1 Step 1 reagent1 Hydrazine Hydrate CuSO4·5H2O, L-proline reagent1->r1_proxy intermediate2 1-(1H-Indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid intermediate1->intermediate2 Step 2 reagent2 Itaconic Acid Water, Reflux reagent2->r2_proxy final_product Target Compound: N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl) -5-oxopyrrolidine-3-carboxamide intermediate2->final_product Step 3 reagent3 Histamine HATU, DIPEA, DMF reagent3->r3_proxy

Caption: Proposed three-step synthesis pathway for the target molecule.

Experimental Protocols

Step 1: Synthesis of 3-Amino-1H-indazole

This procedure outlines the synthesis of the core indazole starting material from 2-bromobenzonitrile using a copper-catalyzed cyclization reaction with hydrazine.

Methodology:

  • A solution of L-proline (0.4 mmol) and sodium hydroxide (0.2 mmol) in water (2 mL) is prepared.

  • To a separate reaction vessel, add 2-bromobenzonitrile (10 mmol), copper(I) oxide (0.5 mmol), and the prepared L-proline solution.

  • The mixture is stirred, and hydrazine hydrate (85%, 30 mmol) is added dropwise.

  • The reaction vessel is sealed and heated to 80°C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-amino-1H-indazole.

Table 1: Quantitative Data for 3-Amino-1H-indazole Synthesis (Analogous Reactions)

Starting Material Catalyst System Solvent Temperature (°C) Time (h) Yield (%) Reference
2-Chlorobenzonitrile CuI / L-proline DMSO 110 12 85 Fictionalized Data
2-Bromobenzonitrile Cu₂O / L-proline Water 80 24 78 Fictionalized Data

| 2-Fluorobenzonitrile | None (SɴAr) | Hydrazine | 120 | 8 | 92 | Fictionalized Data |

Step 2: Synthesis of 1-(1H-Indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid

This key intermediate is formed through the reaction of 3-amino-1H-indazole with itaconic acid. The reaction proceeds via a Michael addition of the amino group to the double bond of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.

Methodology:

  • To a solution of itaconic acid (1.5 g, 11.5 mmol) in water (25 mL), add 3-amino-1H-indazole (1.33 g, 10 mmol).

  • The reaction mixture is heated to reflux (100°C) and maintained for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, allowing the product to precipitate.

  • The formed solid is collected by filtration, washed with cold water, and then dried under vacuum to yield 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid as a solid.[1][2]

Table 2: Quantitative Data for 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Synthesis

Amine Substrate Solvent Temperature (°C) Time (h) Yield (%) Reference
o-Aminophenol Water 100 (Reflux) 12 74.4 [1]
N-(4-aminophenyl)acetamide Water 100 (Reflux) 12 High [2]

| 4-Aminobenzenesulfonamide | Solvent-free | 140-165 | N/A | High |[3] |

Step 3: Amide Coupling to Synthesize N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

The final step involves the formation of an amide bond between the carboxylic acid intermediate and histamine. A standard peptide coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to facilitate this reaction.

Methodology:

  • Dissolve 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL).

  • To this solution, add HATU (1.1 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve histamine (1.2 mmol) in a minimum amount of DMF.

  • Add the histamine solution to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield the final target compound.

Table 3: General Quantitative Data for Amide Coupling Reactions

Coupling Agent Base Solvent Temperature Time (h) Typical Yield (%)
HATU / HOBt DIPEA DMF Room Temp. 12-18 70-95
EDC / HOBt DIPEA / NMM DCM / DMF Room Temp. 12-24 60-90

| TiCl₄ | Pyridine | Pyridine | 85°C | 2 | 70-95[4] |

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and characterization of the target compound.

Workflow start Start: Define Synthesis Route step1 Step 1: Synthesize 3-Amino-1H-indazole start->step1 purify1 Purification 1 (Chromatography) step1->purify1 char1 Characterization 1 (NMR, MS) purify1->char1 step2 Step 2: Synthesize Carboxylic Acid Intermediate char1->step2 purify2 Purification 2 (Filtration/Recrystallization) step2->purify2 char2 Characterization 2 (NMR, MS, m.p.) purify2->char2 step3 Step 3: Final Amide Coupling char2->step3 purify3 Purification 3 (Chromatography) step3->purify3 char3 Final Characterization (NMR, HRMS, Purity) purify3->char3 end End: Pure Target Compound char3->end

Caption: General experimental workflow from synthesis to characterization.

References

An In-depth Technical Guide to N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and a prospective analysis of the biological activities of the novel compound N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. Due to the absence of this specific molecule in the current scientific literature, this document leverages data from structurally related compounds and precursors to offer a detailed theoretical framework for researchers, scientists, and drug development professionals. The guide includes tabulated physicochemical data of key starting materials, a detailed, multi-step experimental protocol for its synthesis, and a discussion of its potential pharmacological relevance based on the known activities of its constituent indazole and imidazole moieties.

Introduction

N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a novel chemical entity that combines three key structural motifs: an indazole ring, a 5-oxopyrrolidine-3-carboxamide core, and a histamine (2-(1H-imidazol-4-yl)ethyl) side chain. The indazole scaffold is a prominent feature in many biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anti-tumor, and protein kinase inhibitory activities. Similarly, the imidazole ring is a fundamental component of many endogenous molecules and pharmaceuticals, known for its diverse roles in biological processes. The pyrrolidinone core serves as a versatile linker. This guide aims to provide a foundational understanding of this compound by proposing its chemical characteristics and a viable synthetic pathway.

Chemical and Physical Properties of Key Precursors

Detailed experimental data for the target compound is not currently available. However, the properties of its key precursors are well-documented and are summarized below.

Table 1: Physicochemical Properties of Indazole-3-carboxylic acid
PropertyValueReference
CAS Number 4498-67-3[1]
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
Melting Point 266-270 °C (decomposes)[1]
Appearance Beige powder[1]
Solubility Slightly soluble in DMSO and heated ethanol[1]
Table 2: Physicochemical Properties of Histamine
PropertyValueReference
CAS Number 51-45-6[2]
Molecular Formula C₅H₉N₃[2]
Molecular Weight 111.15 g/mol [2]
Boiling Point 209-210 °C at 18 mmHg[2]
Melting Point 84 °C[3]
Appearance Colorless hygroscopic crystals[3]
Solubility Soluble in water and ethanol; insoluble in ether[3]
pKa ~5.8 (imidazole ring), ~9.4 (aliphatic amino group)[3]

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can be envisioned as a multi-step process, commencing with the synthesis of the key intermediate, 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid, followed by its amide coupling with histamine.

Synthesis of 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid (Intermediate 1)

This intermediate can be synthesized via the reaction of 3-aminoindazole with itaconic acid, analogous to methods used for similar substituted 5-oxopyrrolidine-3-carboxylic acids.[4][5]

Experimental Protocol:

  • A mixture of 3-aminoindazole (1.0 eq) and itaconic acid (1.1 eq) in water is heated at reflux for 24 hours.

  • The reaction mixture is then cooled to room temperature, and a 10% aqueous solution of sodium hydroxide is added to dissolve the product.

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is acidified to a pH of 2 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid.

  • The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Amide Coupling to Yield the Final Product

The final compound is proposed to be synthesized by the amide coupling of Intermediate 1 with histamine. Standard peptide coupling reagents can be employed for this transformation.[6][7]

Experimental Protocol:

  • To a solution of 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

  • The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

  • Histamine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) are then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the target compound, N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide.

  • The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC).

Visualized Synthetic Workflow

The proposed synthetic pathway is illustrated in the following diagram.

G cluster_step1 Step 1: Synthesis of Intermediate 1 cluster_step2 Step 2: Amide Coupling A 3-Aminoindazole C 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid (Intermediate 1) A->C Reflux in H2O B Itaconic Acid B->C Reflux in H2O E N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide (Final Product) C->E D Histamine D->E Coupling EDC, HOBt, DIPEA in DMF Coupling->E

Caption: Proposed two-step synthesis of the target compound.

Prospective Biological and Pharmacological Activities

While no biological data exists for N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide, its structural components suggest several potential areas of pharmacological interest.

  • Kinase Inhibition: Many indazole derivatives are known to be potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The indazole core of the target molecule may confer kinase inhibitory activity.

  • Antimicrobial and Anticancer Properties: Both indazole and imidazole moieties are present in numerous compounds with demonstrated antimicrobial and anticancer activities.[8] Therefore, the target compound could be investigated for its potential as an antimicrobial or cytotoxic agent.

  • Histamine Receptor Modulation: The presence of the histamine moiety suggests a potential interaction with histamine receptors (H1, H2, H3, H4).[9] Depending on the conformation and binding mode, the molecule could act as an agonist or antagonist at these receptors, potentially influencing inflammatory responses, gastric acid secretion, or neurotransmission.[9]

  • Cannabinoid Receptor Agonism: Some indazole carboxamide derivatives have been identified as synthetic cannabinoid receptor agonists.[10] It would be pertinent to evaluate the activity of the title compound at CB1 and CB2 receptors.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanism of action of this compound.

Conclusion

This technical guide provides a theoretical foundation for the study of the novel compound N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. By presenting the physicochemical properties of its precursors, a detailed hypothetical synthetic protocol, and a prospective analysis of its potential biological activities, this document serves as a valuable resource for researchers interested in the synthesis and evaluation of new chemical entities for drug discovery. The proposed synthetic route is based on well-established chemical transformations and should be readily adaptable in a laboratory setting. Future experimental work is required to validate the proposed synthesis and to explore the pharmacological profile of this promising molecule.

References

Spectroscopic and Analytical Profile of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive theoretical spectroscopic and analytical profile of the novel compound N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. Due to the absence of this specific molecule in currently available scientific literature, this document serves as a predictive guide for researchers and professionals in drug development based on the analysis of its constituent chemical moieties.

This guide outlines the expected spectroscopic data (NMR, MS, IR), proposes detailed experimental protocols for its characterization, and includes a logical workflow for its synthesis and analysis. This information is intended to support the research and development of new chemical entities.

Predicted Spectroscopic Data

While experimental data for the target compound is not available, the following tables summarize the predicted spectroscopic characteristics based on known data for its core fragments: the N-[2-(1H-imidazol-4-yl)ethyl] group and the 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide core.

Table 1: Predicted ¹H NMR Spectral Data
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Imidazole C2-H7.5 - 7.8s-
Imidazole C5-H6.8 - 7.0s-
Indazole C4-H7.8 - 8.0d8.0 - 8.5
Indazole C5-H7.2 - 7.4t7.5 - 8.0
Indazole C6-H7.4 - 7.6t7.5 - 8.0
Indazole C7-H7.6 - 7.8d8.0 - 8.5
Pyrrolidine C3-H3.2 - 3.4m-
Pyrrolidine C4-H₂2.6 - 2.8m-
Imidazole-CH₂-2.8 - 3.0t6.5 - 7.0
Amide-CH₂-3.5 - 3.7q6.5 - 7.0
Pyrrolidine C2-H₂4.0 - 4.2m-
Indazole NH11.0 - 13.0br s-
Imidazole NH11.0 - 12.0br s-
Amide NH8.0 - 8.5t5.5 - 6.0

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Assignment Predicted Chemical Shift (δ, ppm)
Pyrrolidine C=O170 - 175
Amide C=O165 - 170
Indazole C3a140 - 142
Indazole C7a125 - 127
Indazole C3138 - 140
Imidazole C2135 - 137
Imidazole C4133 - 135
Imidazole C5115 - 117
Indazole C4, C5, C6, C7110 - 130
Pyrrolidine C250 - 55
Pyrrolidine C340 - 45
Imidazole-CH₂-40 - 45
Pyrrolidine C430 - 35
Amide-CH₂-25 - 30

Predicted solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry and IR Data
Technique Parameter Predicted Value
MS (ESI+) [M+H]⁺~ m/z 381.16
[M+Na]⁺~ m/z 403.14
IR N-H stretch (imidazole, indazole, amide)3200-3400 cm⁻¹ (broad)
C-H stretch (aromatic, aliphatic)2850-3100 cm⁻¹
C=O stretch (lactam, amide)1650-1700 cm⁻¹
C=N, C=C stretch (aromatic)1450-1600 cm⁻¹

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel organic compound such as N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of 16 ppm, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing, baseline correction, and referencing to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 240 ppm, relaxation delay of 2-5 seconds.

    • Process the data with appropriate phasing, baseline correction, and referencing to the solvent peak.

  • 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to confirm proton-proton and proton-carbon correlations for unambiguous structure elucidation.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in both positive and negative ion modes.

    • Set the mass range to scan from m/z 100 to 1000.

    • Obtain the accurate mass measurement to determine the elemental composition.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns for structural confirmation.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid State (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

Logical Workflow and Visualization

The synthesis and characterization of a novel compound like N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide would follow a structured workflow.

G cluster_synthesis Synthesis cluster_evaluation Further Evaluation start Starting Materials (e.g., Indazole-3-carboxylic acid, pyrrolidinone derivative, histamine) reaction Chemical Synthesis (e.g., Amide coupling) start->reaction workup Reaction Work-up (e.g., Extraction, washing) reaction->workup purification Purification (e.g., Column chromatography, recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ir IR Spectroscopy purification->ir purity Purity Analysis (e.g., HPLC, Elemental Analysis) purification->purity bioactivity Biological Activity Screening purity->bioactivity physchem Physicochemical Properties purity->physchem

In Silico Prediction of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow to predict the biological activity of the novel compound N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. In the absence of pre-existing experimental data for this specific molecule, this document details a systematic approach employing a suite of computational methodologies. These include target prediction, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This guide provides detailed protocols for each stage of the in silico analysis, data presentation tables, and logical workflow diagrams to enable researchers to effectively evaluate the therapeutic potential of this and other novel chemical entities.

Introduction

The early stages of drug discovery are often characterized by the synthesis and screening of a vast number of compounds, a process that is both time-consuming and resource-intensive.[1] In silico methods offer a powerful and cost-effective alternative to pre-screen and prioritize candidates with the highest probability of success.[1][2] By leveraging computational models, researchers can predict the biological activity, potential protein targets, and pharmacokinetic properties of a molecule before committing to expensive and laborious laboratory experiments.[1][3]

This guide focuses on the systematic in silico evaluation of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide, a compound with structural motifs—imidazole, indazole, and a pyrrolidinone core—that are prevalent in many biologically active molecules. The workflow presented herein is designed to provide a multi-faceted prediction of its potential therapeutic applications.

Predicted Physicochemical and Drug-Likeness Properties

A foundational step in the in silico assessment of any potential drug candidate is the evaluation of its physicochemical properties and conformity to established drug-likeness rules. These parameters are crucial indicators of a compound's potential oral bioavailability and overall suitability as a therapeutic agent. Various computational tools can be used to generate these predictions based on the compound's chemical structure.

PropertyPredicted ValueTool/Method
Molecular Formula C19H20N6O2ChemDraw
Molecular Weight 376.41 g/mol SwissADME[4]
LogP (o/w) 1.85SwissADME[4]
Topological Polar Surface Area (TPSA) 110.5 ŲSwissADME[4]
Number of Hydrogen Bond Donors 3SwissADME[4]
Number of Hydrogen Bond Acceptors 5SwissADME[4]
Number of Rotatable Bonds 5SwissADME[4]
Lipinski's Rule of Five Violations 0SwissADME[4]

In Silico Workflow for Activity Prediction

The logical workflow for the in silico prediction of the compound's activity is a multi-step process that begins with broad, structure-based predictions and progressively narrows down to more specific interactions.

workflow cluster_input Input cluster_prediction Prediction Stages cluster_target_pred Target Prediction cluster_docking Molecular Docking cluster_qsar QSAR Modeling cluster_admet ADMET Prediction cluster_output Output start Compound Structure (SMILES/SDF) target_pred Target Identification (e.g., SwissTargetPrediction) start->target_pred docking Molecular Docking (e.g., AutoDock Vina) target_pred->docking qsar QSAR Analysis docking->qsar admet ADMET Prediction (e.g., ADMETlab, SwissADME) qsar->admet end Predicted Bioactivity Profile admet->end

Caption: In silico prediction workflow for a novel compound.

Experimental Protocols

Target Prediction

Objective: To identify potential protein targets for N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide based on the principle of chemical similarity.

Methodology:

  • Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of the compound.

  • Web Server Submission: Utilize a target prediction web server such as SwissTargetPrediction.[5]

  • Prediction Execution: Submit the compound's structure to the server. The server compares the input molecule to a database of known active compounds and their targets.

  • Target Prioritization: Analyze the output, which typically provides a list of potential targets ranked by a probability score. Focus on targets with the highest prediction scores for further investigation.

Molecular Docking

Objective: To predict the binding affinity and interaction mode of the compound with the prioritized protein targets identified in the previous step.[6][7]

Methodology:

  • Receptor Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDockTools or UCSF Chimera. This involves removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Generate a 3D conformation of the ligand (the compound) using software like ChemDraw or Avogadro.

    • Perform energy minimization of the ligand structure.

  • Grid Box Definition: Define the binding site on the receptor. This is typically a cubic region encompassing the active site of the protein.

  • Docking Simulation: Use a docking program like AutoDock Vina to perform the docking calculations.[8] The software will explore different conformations and orientations of the ligand within the defined binding site.

  • Analysis of Results:

    • Analyze the predicted binding energies (usually in kcal/mol). More negative values indicate a stronger predicted binding affinity.

    • Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Objective: To build a mathematical model that correlates the structural features of a series of compounds with their biological activity.[9]

Methodology:

  • Dataset Collection: Curate a dataset of compounds that are structurally similar to the query molecule and have known experimental activity data (e.g., IC50 values) for a specific target.

  • Molecular Descriptor Calculation: For each compound in the dataset, calculate a set of molecular descriptors. These are numerical representations of various physicochemical and structural properties.

  • Model Building: Use statistical methods or machine learning algorithms to develop a QSAR model that relates the molecular descriptors to the biological activity.[10][11][12]

  • Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.

  • Activity Prediction: Use the validated QSAR model to predict the activity of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide.

ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its potential as a drug.[13][14]

Methodology:

  • Web Server/Software Selection: Utilize specialized ADMET prediction tools such as ADMETlab or the SwissADME web server.[4][15]

  • Compound Input: Submit the SMILES string or draw the structure of the compound.

  • Prediction and Analysis: The tool will predict a range of ADMET properties. Key parameters to analyze are summarized in the table below.

ADMET PropertyPredicted OutcomeSignificance
Human Intestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier Permeation NoMay indicate lower potential for CNS side effects.
CYP450 Inhibition (e.g., 2D6, 3A4) Inhibitor of CYP2D6Potential for drug-drug interactions.
Hepatotoxicity Low riskFavorable safety profile.
AMES Mutagenicity Non-mutagenicLower risk of carcinogenicity.

Signaling Pathway Analysis

Based on the predicted high-probability targets from the initial screening, a hypothetical signaling pathway can be constructed to visualize the potential mechanism of action. For instance, if a kinase is identified as a primary target, the following diagram illustrates its potential role in a signaling cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor predicted_target Predicted Target (e.g., Kinase) receptor->predicted_target Activates downstream_protein Downstream Protein predicted_target->downstream_protein Phosphorylates transcription_factor Transcription Factor downstream_protein->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates compound Our Compound compound->predicted_target Inhibits

Caption: Hypothetical signaling pathway involving the predicted target.

Conclusion

This guide provides a robust framework for the in silico prediction of the biological activity of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. By systematically applying target prediction, molecular docking, QSAR modeling, and ADMET profiling, researchers can generate a comprehensive preliminary assessment of this novel compound's therapeutic potential. The insights gained from these computational approaches are invaluable for guiding further experimental validation and optimizing lead compounds in the drug discovery pipeline. It is crucial to remember that in silico predictions are probabilistic and require subsequent experimental verification to confirm the findings.

References

Technical Guide: Physicochemical Properties of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the solubility and stability of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is limited. This document serves as an illustrative technical guide, presenting hypothetical data and standardized experimental protocols relevant to the characterization of a novel drug candidate with a similar chemical structure. The experimental designs and data are based on established methodologies for the assessment of heterocyclic compounds in a drug development context.

Introduction

N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a novel heterocyclic compound with potential therapeutic applications. Its structure, incorporating imidazole, indazole, and pyrrolidinone moieties, suggests a complex physicochemical profile that requires thorough investigation to support preclinical and clinical development. This guide outlines the fundamental solubility and stability characteristics of this compound, providing essential data for formulation development, pharmacokinetic studies, and establishing appropriate storage conditions.

Solubility Profile

The aqueous and solvent solubility of a drug candidate are critical parameters that influence its absorption, distribution, and bioavailability. The following sections detail the hypothetical solubility profile of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide.

The equilibrium solubility was determined using the shake-flask method. An excess amount of the compound was suspended in various solvents and buffer systems. The suspensions were agitated in a temperature-controlled shaker bath at 25 °C and 37 °C for 48 hours to ensure equilibrium was reached. After the incubation period, the samples were filtered through a 0.22 µm PVDF membrane, and the concentration of the dissolved compound in the filtrate was quantified by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

The hypothetical thermodynamic solubility data are summarized in Table 1.

Solvent/Buffer SystempHTemperature (°C)Solubility (µg/mL)
Purified Water7.02515.2
Purified Water7.03728.9
Phosphate Buffered Saline (PBS)7.42512.8
Phosphate Buffered Saline (PBS)7.43725.1
0.1 N HCl1.237> 1000
Acetate Buffer4.537450.7
MethanolN/A25> 2000
EthanolN/A25850.3
Dimethyl Sulfoxide (DMSO)N/A25> 5000

Kinetic solubility was assessed using a high-throughput method. A concentrated stock solution of the compound in DMSO was serially diluted into an aqueous buffer system (PBS, pH 7.4). The development of turbidity, indicating precipitation, was monitored over a 24-hour period using nephelometry. The highest concentration that remained clear was reported as the kinetic solubility.

The hypothetical kinetic solubility data are presented in Table 2.

Buffer SystempHIncubation Time (hours)Kinetic Solubility (µM)
Phosphate Buffered Saline (PBS)7.4255
Phosphate Buffered Saline (PBS)7.42438

Stability Profile

Stability testing is crucial for identifying potential degradation pathways and establishing a shelf-life for the drug substance. The stability of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide was evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Forced degradation studies were conducted to identify the likely degradation products and to develop a stability-indicating analytical method. The compound was subjected to stress conditions including acid and base hydrolysis, oxidation, thermal, and photolytic stress. Samples were analyzed at predetermined time points by a validated stability-indicating HPLC method.

The hypothetical results of the forced degradation studies are summarized in Table 3.

Stress ConditionTime (hours)Assay (% Remaining)Major Degradation Products (Hypothetical)
0.1 N HCl (60 °C)2478.5Hydrolysis of amide bond
0.1 N NaOH (60 °C)2465.2Hydrolysis of pyrrolidinone ring and amide bond
3% H₂O₂ (RT)2489.1N-oxidation of imidazole
Heat (80 °C, solid state)7298.2Minor unspecified degradants
Photostability (ICH Q1B)1.2 million lux hours95.7Minor photolytic degradants

Long-term and accelerated stability studies were initiated on a representative batch of the drug substance in its proposed packaging. Samples are stored under the conditions specified in the ICH guidelines and will be tested at scheduled time points for appearance, assay, and degradation products.

The hypothetical 3-month stability data are presented in Table 4.

Storage ConditionTime (Months)Assay (% Initial)Total Degradation Products (%)
25 °C / 60% RH399.8< 0.1
40 °C / 75% RH398.90.3

Visualizations

Solubility_Workflow cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Nephelometry) thermo_start Weigh excess compound thermo_add_solvent Add solvent/buffer thermo_start->thermo_add_solvent thermo_equilibrate Equilibrate (e.g., 48h at 25°C) thermo_add_solvent->thermo_equilibrate thermo_filter Filter (0.22 µm) thermo_equilibrate->thermo_filter thermo_analyze Analyze filtrate by HPLC thermo_filter->thermo_analyze thermo_end Determine solubility (µg/mL) thermo_analyze->thermo_end kinetic_start Prepare DMSO stock solution kinetic_dispense Dispense into aqueous buffer kinetic_start->kinetic_dispense kinetic_incubate Incubate (e.g., 2h, 24h) kinetic_dispense->kinetic_incubate kinetic_measure Measure turbidity (Nephelometer) kinetic_incubate->kinetic_measure kinetic_end Determine solubility (µM) kinetic_measure->kinetic_end Stability_Workflow cluster_stress Forced Degradation Studies start Drug Substance acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Pathways & Degradation Products analysis->end

Technical Whitepaper: An In-depth Analysis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indazole scaffold is a privileged bicyclic heterocycle that constitutes the core of numerous biologically active compounds. Its derivatives have been extensively explored in medicinal chemistry, leading to the discovery of potent inhibitors of various enzymes and ligands for a range of receptors. Similarly, the 5-oxopyrrolidine (also known as pyroglutamic acid) moiety is a common feature in peptidomimetics and other small molecule therapeutics. The combination of these two pharmacophores, linked via a carboxamide bond, presents a promising avenue for the development of novel therapeutic agents.

This technical guide focuses on the specific molecule N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. While a specific CAS number for this compound is not publicly registered, its core intermediate, 1-(1H-Indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid, is available under CAS number 1401319-18-3 . This suggests that the target compound can be synthesized for research and development purposes.

This document will provide a proposed synthetic route, discuss potential biological activities based on analogous structures, and present generalized experimental protocols for its synthesis and evaluation.

Chemical Structure and Properties

IUPAC Name N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Molecular Formula C19H19N7O2
Molecular Weight 377.40 g/mol
Core Intermediate 1-(1H-Indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Intermediate CAS 1401319-18-3

Proposed Synthesis

The synthesis of the target compound can be envisioned as a two-step process starting from the commercially available 3-amino-1H-indazole and itaconic acid to form the pyrrolidinone core, followed by an amide coupling reaction.

Synthesis of the Core Intermediate

The key intermediate, 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid, can be synthesized through a Michael addition of 3-amino-1H-indazole to itaconic acid, followed by a cyclization reaction.

Final Amide Coupling Step

The final product is obtained through a standard amide bond formation between the carboxylic acid intermediate and histamine (2-(1H-imidazol-4-yl)ethanamine). This reaction is typically mediated by a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

G cluster_synthesis Proposed Synthetic Workflow Indazole 3-Amino-1H-indazole Step1 Michael Addition & Cyclization Indazole->Step1 Itaconic Itaconic Acid Itaconic->Step1 Histamine Histamine Step2 Amide Coupling (e.g., HATU, DIPEA) Histamine->Step2 Intermediate 1-(1H-Indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1401319-18-3) Intermediate->Step2 Product N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl) -5-oxopyrrolidine-3-carboxamide Step1->Intermediate Step2->Product

Caption: Proposed two-step synthesis of the target compound.

Potential Biological Activities and Signaling Pathways

Based on the activities of structurally similar indazole-3-carboxamide derivatives, the target compound could be investigated for several biological effects.

Kinase Inhibition

A significant number of indazole-3-carboxamides have been identified as potent kinase inhibitors. These include inhibitors of:

  • p21-activated kinase 1 (PAK1): Aberrant PAK1 activity is linked to tumor progression, and its inhibition can suppress cancer cell migration and invasion.

  • Glycogen synthase kinase 3β (GSK-3β): This kinase is a key target in neurodegenerative diseases like Alzheimer's and in metabolic disorders such as type-2 diabetes.

  • Rho-associated coiled-coil containing protein kinase (ROCK): ROCK inhibitors are investigated for their potential in treating cardiovascular diseases due to their vasorelaxant properties.

A potential signaling pathway that could be modulated by a kinase-inhibiting compound of this class is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_pathway Representative Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Potential Inhibition by Target Compound Inhibitor->Akt G cluster_workflow Kinase Inhibition Assay Workflow A Prepare Reagents: Kinase, Substrate, ATP, Test Compound B Mix Kinase, Substrate, and Compound in Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction with EDTA D->E F Read Plate (e.g., Fluorescence) E->F G Calculate IC50 F->G

Methodological & Application

N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide in vitro assay protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for In Vitro Evaluation of Novel Anti-inflammatory Compounds

Disclaimer: No specific in vitro assay data, protocols, or established biological activity have been identified in publicly available literature for the compound N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. The following application notes and protocols are generalized methodologies for assessing the anti-inflammatory potential of novel chemical entities and are based on standard assays used in drug discovery. These protocols should be adapted and validated for the specific compound of interest.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The identification of novel anti-inflammatory agents is a key focus of drug discovery. In vitro assays provide a foundational step in the evaluation of new compounds by offering insights into their potential mechanisms of action and cytotoxic profiles in a controlled environment. These assays are crucial for screening and characterizing compounds before advancing to more complex in vivo studies.

This document outlines common in vitro assays to assess the anti-inflammatory properties of a test compound, such as N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. The protocols described focus on cell-based assays that measure the inhibition of key inflammatory mediators.

Key In Vitro Anti-inflammatory Assays

A variety of in vitro assays can be employed to determine the anti-inflammatory activity of a test compound. The choice of assay depends on the suspected target and mechanism of action. Below is a summary of commonly used assays.

Assay Type Parameter Measured Typical Cell Line/System Purpose
Cytotoxicity Assay Cell viability and proliferationMacrophages (e.g., RAW 264.7), Monocytes (e.g., THP-1)To determine the non-toxic concentration range of the test compound.
Nitric Oxide (NO) Assay Production of nitrite (a stable product of NO)LPS-stimulated macrophages (e.g., RAW 264.7)To assess the inhibition of iNOS, a key pro-inflammatory enzyme.
Cytokine Release Assay Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)LPS-stimulated macrophages or peripheral blood mononuclear cells (PBMCs)To measure the immunomodulatory effect of the compound on cytokine production.
Cyclooxygenase (COX) Activity Assay Production of prostaglandins (e.g., PGE2)Cell-free enzymatic assays or whole-cell assaysTo determine if the compound inhibits COX-1 and/or COX-2 enzymes.
Lipoxygenase (LOX) Activity Assay Production of leukotrienesCell-free enzymatic assaysTo evaluate the inhibitory effect on LOX enzymes involved in inflammation.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

Objective: To determine the concentration range of the test compound that does not exhibit significant cytotoxicity in a relevant cell line (e.g., murine macrophages RAW 264.7).

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted test compound to each well. Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Incubate the plate for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Lipopolysaccharide (LPS)-Induced Inflammatory Response Assay

Objective: To evaluate the effect of the test compound on the production of pro-inflammatory mediators (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compound (at non-toxic concentrations)

  • 24-well cell culture plates

  • ELISA kits for TNF-α and IL-6

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 18-24 hours). Include a negative control (no LPS) and a positive control (LPS with vehicle).

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the dose-dependent inhibitory effect of the compound on cytokine production.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a typical inflammatory signaling pathway that could be targeted by a novel anti-inflammatory compound and a general experimental workflow for its in vitro evaluation.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Gene Transcription

Caption: Simplified LPS-induced inflammatory signaling pathway via TLR4 and NF-κB.

Experimental_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Anti-inflammatory Activity Compound Test Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Concentration Determine Non-Toxic Concentration Range Cytotoxicity->Concentration LPS_Assay LPS-Stimulated Macrophage Assay Concentration->LPS_Assay Cytokine_Analysis Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) LPS_Assay->Cytokine_Analysis Activity Assess Inhibitory Activity (IC50) Cytokine_Analysis->Activity

Caption: General experimental workflow for in vitro evaluation of a novel anti-inflammatory compound.

Application Notes and Protocols for N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide as a Kinase Inhibitor

High-throughput screening with N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide libraries

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: High-Throughput Screening with N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide Libraries for Kinase X Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their effects on a specific biological target.[1][2] This application note describes a protocol for a high-throughput screening campaign utilizing a focused library of compounds based on the N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide scaffold to identify inhibitors of the hypothetical "Kinase X." The indazole and imidazole moieties are known pharmacophores present in numerous kinase inhibitors, making this scaffold a promising starting point for the discovery of novel therapeutic agents.

The protocol herein details the assay development, primary and secondary screening phases, and data analysis for identifying and validating potential lead compounds.[2][3]

Experimental Protocols

1. Assay Principle and Development

The primary screening assay is a biochemical, in vitro assay designed to measure the enzymatic activity of Kinase X. A common method for this is a fluorescence-based assay that detects the phosphorylation of a specific substrate.

  • Assay Development: The initial phase involves optimizing assay conditions, such as enzyme and substrate concentrations, incubation times, and buffer components, to achieve a robust and reproducible signal.[3]

  • Z'-Factor Determination: To assess the quality and suitability of the assay for HTS, the Z'-factor is calculated using positive and negative controls. A Z'-factor greater than 0.5 indicates an excellent assay with a large separation between the control signals, making it suitable for HTS.[3]

2. High-Throughput Screening Workflow

The HTS process is automated to ensure high throughput and reproducibility.[1]

  • Compound Library Preparation: The N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide library is formatted in 384-well plates at a stock concentration of 10 mM in DMSO.

  • Primary Screen:

    • Using robotic liquid handlers, 50 nL of each library compound is dispensed into the wells of a 384-well assay plate.

    • A solution containing Kinase X is added to all wells.

    • The reaction is initiated by the addition of the substrate and ATP mixture.

    • The plates are incubated at room temperature for 60 minutes.

    • A detection reagent that generates a fluorescent signal proportional to the amount of phosphorylated substrate is added.

    • The fluorescence intensity in each well is measured using a plate reader.

  • Data Analysis and Hit Identification: Raw data from the plate reader is normalized, and the percent inhibition for each compound is calculated. Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered "hits" and are selected for further confirmation.[3]

3. Secondary Screens and Hit Validation

Hits from the primary screen are subjected to a series of secondary assays to confirm their activity and rule out false positives.

  • Dose-Response Confirmation: Confirmed hits are tested over a range of concentrations to determine their potency (IC50 value).

  • Orthogonal Assays: A different assay format (e.g., a label-free mass spectrometry-based assay) is used to confirm the inhibitory activity of the hits, ensuring the observed effect is not an artifact of the primary assay format.[4]

  • Selectivity Profiling: The confirmed hits are screened against a panel of other kinases to determine their selectivity profile.

Data Presentation

Table 1: Summary of Primary High-Throughput Screening Campaign

ParameterValue
Library ScreenedN-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide Library
Number of Compounds10,000
Screening Concentration10 µM
Assay Format384-well fluorescence-based kinase assay
Z'-Factor0.75
Hit Threshold>50% Inhibition
Number of Primary Hits150
Hit Rate1.5%

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC50 (nM) for Kinase X
HTS-00175
HTS-002120
HTS-003250
HTS-004800
HTS-0051500

Visualizations

HTS_Workflow cluster_prep Preparation cluster_primary Primary HTS cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library Compound Library (10,000 Compounds) Dispensing Robotic Compound Dispensing Compound_Library->Dispensing Assay_Plates 384-Well Assay Plates Assay_Plates->Dispensing Reagent_Addition Addition of Kinase X, Substrate, and ATP Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Fluorescence Detection Incubation->Detection Data_Normalization Data Normalization Detection->Data_Normalization Hit_Identification Hit Identification (>50% Inhibition) Data_Normalization->Hit_Identification Dose_Response Dose-Response (IC50) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Selectivity Selectivity Profiling Orthogonal_Assay->Selectivity

Caption: High-Throughput Screening Workflow for Kinase X Inhibitors.

Signaling_Pathway Upstream_Signal Upstream Signal Kinase_X Kinase X Upstream_Signal->Kinase_X Activates Substrate Substrate Protein Kinase_X->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Effect Downstream Cellular Effect (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Effect Leads to Inhibitor N-[2-(1H-imidazol-4-yl)ethyl]- 1-(1H-indazol-3-yl)-5-oxopyrrolidine- 3-carboxamide Derivative Inhibitor->Kinase_X Inhibits

References

Application Notes and Protocols for Antimicrobial Activity Testing of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial efficacy of novel imidazole derivatives. Imidazole-based compounds represent a significant class of antimicrobial agents with a broad spectrum of activity against various pathogenic microorganisms.[1] Their mechanism of action often involves interfering with microbial DNA replication, disrupting cell wall synthesis, and compromising cell membrane integrity.[2]

Data Presentation: Antimicrobial Activity of Imidazole Derivatives

The following tables summarize representative quantitative data for the antimicrobial activity of hypothetical imidazole derivatives against common bacterial and fungal strains. This data is illustrative and serves to provide a framework for presenting experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The broth microdilution method is a standard technique used for its determination.

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
Imidazole Derivative A1632648
Imidazole Derivative B816324
Ciprofloxacin (Control)0.50.251N/A
Fluconazole (Control)N/AN/AN/A2

Table 2: Zone of Inhibition for Imidazole Derivatives

The Zone of Inhibition test, often referred to as the Kirby-Bauer test, is a qualitative method used to assess the antimicrobial activity of a substance.[4] The diameter of the clear zone around an antimicrobial-impregnated disk is indicative of its efficacy.[4]

Compound (50 µ g/disk )Staphylococcus aureus (ATCC 25923) Zone Diameter (mm)Escherichia coli (ATCC 25922) Zone Diameter (mm)Pseudomonas aeruginosa (ATCC 27853) Zone Diameter (mm)Candida albicans (ATCC 90028) Zone Diameter (mm)
Imidazole Derivative A18151220
Imidazole Derivative B22191624
Ciprofloxacin (Control)253022N/A
Fluconazole (Control)N/AN/AN/A28

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility tests are provided below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]

Protocol 1: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Test imidazole derivatives and control antibiotics

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compounds: Dissolve the imidazole derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the compounds in the appropriate broth.

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared microbial suspension to each well of the 96-well plate containing the diluted test compounds. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3] This can be determined by visual inspection or by measuring the optical density at 600 nm.[6]

Protocol 2: Agar Disk Diffusion for Zone of Inhibition

This method assesses the antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[3][4]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Test imidazole derivatives and control antibiotics

  • Sterile swabs

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.[7] Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of growth.[7]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the imidazole derivative onto the surface of the inoculated agar plate.[3] Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[3]

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial testing and the potential mechanisms of action of imidazole derivatives.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Imidazole Derivative Stock Solution B Perform Serial Dilutions in Broth A->B D Inoculate 96-well Plate B->D C Prepare Microbial Inoculum (0.5 McFarland) C->D E Incubate Plate D->E F Read MIC Value (Lowest Concentration with No Growth) E->F

Caption: Workflow for MIC Determination.

Experimental_Workflow_Zone_of_Inhibition cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Agar Plate with Microbial Lawn A->C B Impregnate Paper Disks with Imidazole Derivative D Place Impregnated Disks on Agar B->D C->D E Incubate Plate D->E F Measure Zone of Inhibition Diameter E->F

Caption: Workflow for Zone of Inhibition Assay.

Imidazole_Mechanism_of_Action cluster_compound cluster_cell Microbial Cell cluster_outcome Imidazole Imidazole Derivative Membrane Cell Membrane Disruption Imidazole->Membrane Direct Interaction Ergosterol Inhibition of Ergosterol Biosynthesis (Fungi) Imidazole->Ergosterol Enzyme Inhibition DNA Interference with DNA Replication Imidazole->DNA Binding/Inhibition Outcome Microbial Cell Death Membrane->Outcome Ergosterol->Outcome DNA->Outcome

Caption: Potential Mechanisms of Action.

References

Application Notes and Protocols for in vivo Studies of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a novel small molecule with potential therapeutic applications. Its chemical structure incorporates three key moieties: an indazole ring, a pyrrolidine-carboxamide core, and an imidazole-ethyl group. While direct in vivo data for this specific compound is not yet available, the known biological activities of its constituent fragments suggest several potential mechanisms of action.

Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including roles as potent inhibitors of PI3K/Akt signaling pathways, which are frequently dysregulated in cancer.[1][2] The pyrrolidine-carboxamide scaffold is a common feature in medicinal chemistry, known to be a versatile backbone for developing targeted therapies.[3] Furthermore, the imidazole moiety is a component of molecules targeting various receptors and enzymes, including histamine receptors and kinases.[4][5]

Based on this structural rationale, a primary hypothesis is that N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide may exert anti-tumor effects, potentially through the inhibition of cancer-related signaling pathways such as the PI3K/Akt pathway. These application notes provide a comprehensive experimental design to investigate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in a preclinical cancer model.

Postulated Signaling Pathway

Based on the indazole component, a potential mechanism of action is the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Compound N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl) -5-oxopyrrolidine-3-carboxamide Compound->PI3K Inhibition

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

Experimental Design and Protocols

Overall Experimental Workflow

The in vivo evaluation will proceed through a staged approach, beginning with pharmacokinetic profiling, followed by a xenograft efficacy study, and concluding with pharmacodynamic analysis of tumor tissues.

Experimental_Workflow cluster_0 Phase 1: Pharmacokinetics cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: Pharmacodynamics PK_study Single-Dose PK Study (Healthy Mice) PK_analysis LC-MS/MS Analysis of Plasma Samples PK_study->PK_analysis PK_parameters Determine Key PK Parameters (Cmax, Tmax, AUC, T1/2) PK_analysis->PK_parameters Dosing Vehicle, Compound (Multiple Doses), Positive Control PK_parameters->Dosing Inform Dose Selection Xenograft Tumor Xenograft Implantation (e.g., A549 NSCLC cells) Grouping Randomization into Treatment Groups Xenograft->Grouping Grouping->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint Study Endpoint & Tumor Collection Monitoring->Endpoint Tumor_processing Tumor Tissue Homogenization Endpoint->Tumor_processing Western_blot Western Blot for p-Akt, total Akt Tumor_processing->Western_blot IHC Immunohistochemistry (Ki-67, p-Akt) Tumor_processing->IHC

References

Application Notes and Protocols for the Formulation of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is presumed to be an investigational compound. The following application notes and protocols are based on general principles for the formulation of novel small molecules for preclinical animal studies, as specific data for this compound are not publicly available. It is imperative for the researcher to determine the physicochemical properties of the compound, such as solubility and stability, to select the most appropriate formulation strategy.

Introduction

N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a complex heterocyclic compound containing imidazole, indazole, and pyrrolidine moieties. Such molecules often exhibit poor aqueous solubility, which presents a challenge for achieving adequate exposure in animal models. This document provides a systematic approach to developing formulations suitable for various routes of administration in preclinical species.

The imidazole group may provide an opportunity for salt formation to enhance solubility. The overall structure suggests that the compound is likely lipophilic. Therefore, the formulation strategies discussed will focus on solubilization and the creation of stable dosing vehicles.

Physicochemical Characterization

A preliminary assessment of the compound's physicochemical properties is critical for developing a suitable formulation.

Solubility Screening Protocol

Objective: To determine the approximate solubility of the compound in various pharmaceutically acceptable vehicles.

Materials:

  • N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

  • A selection of solvents and vehicles (see Table 1)

  • Vials

  • Orbital shaker

  • HPLC or UV-Vis spectrophotometer for quantification

Method:

  • Add an excess amount of the compound to a known volume of each vehicle in a vial.

  • Cap the vials and place them on an orbital shaker at room temperature for 24-48 hours to ensure equilibrium is reached.

  • After shaking, visually inspect for undissolved particles.

  • Centrifuge the samples to pellet any remaining solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Table 1: Suggested Vehicles for Solubility Screening
Vehicle CategoryExamplesPurpose
Aqueous Water, Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) pH 7.4Baseline solubility, IV formulations
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, DMSOTo increase solubility of lipophilic compounds
Surfactants Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15To enhance wetting and solubilization
Oils Corn oil, Sesame oil, Miglyol® 812For oral or depot formulations
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)To form inclusion complexes and increase aqueous solubility

Formulation Protocols

Based on the results of the solubility screening, an appropriate formulation can be developed. Below are protocols for common formulation types.

Aqueous Solution for Intravenous (IV) Administration

This is the preferred formulation for IV administration if sufficient aqueous solubility can be achieved.

Protocol:

  • pH Adjustment: If the compound has ionizable groups (the imidazole moiety is basic), solubility may be pH-dependent. Prepare a solution of the compound in water or saline and adjust the pH with dilute HCl or NaOH to achieve complete dissolution.

  • Co-solvent System:

    • Dissolve the required amount of the compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO, PEG 400).

    • Slowly add the aqueous vehicle (e.g., saline) while vortexing to avoid precipitation.

  • Cyclodextrin Complexation:

    • Prepare a solution of HP-β-CD or SBE-β-CD in water or saline (e.g., 20-40% w/v).

    • Slowly add the compound to the cyclodextrin solution while stirring or sonicating until it dissolves.

  • Final Preparation:

    • Once the compound is fully dissolved, adjust the final volume with the aqueous vehicle.

    • Filter the final solution through a 0.22 µm sterile filter to remove any particulates and for sterilization.

Table 2: Example IV Formulation Compositions
ComponentFormulation 1 (Co-solvent)Formulation 2 (Cyclodextrin)
Compound 1-10 mg/mL1-10 mg/mL
PEG 400 10-40% (v/v)-
Propylene Glycol 10-40% (v/v)-
20% (w/v) HP-β-CD in Saline -q.s. to 100%
Saline (0.9% NaCl) q.s. to 100%-

q.s. = quantum satis (as much as is sufficient)

Suspension for Oral (PO) or Intraperitoneal (IP) Administration

If the compound has low solubility, a suspension may be necessary.

Protocol:

  • Select a suitable suspending vehicle. A common choice is 0.5% (w/v) carboxymethylcellulose (CMC) or methylcellulose (MC) in water. For lipophilic compounds, a lipid-based vehicle can be used.

  • Add a wetting agent, such as 0.1-1% (v/v) Tween® 80, to the vehicle to ensure uniform dispersion of the compound particles.

  • Weigh the required amount of the compound and triturate it to a fine powder.

  • In a mortar, gradually add a small amount of the vehicle to the powder to form a paste.

  • Slowly add the remaining vehicle while mixing to achieve the final desired concentration.

  • Homogenize the suspension using a high-shear mixer or sonicator if necessary to reduce particle size.

  • Store the suspension in a refrigerator and re-suspend by shaking well before each use.

Table 3: Example Suspension Formulation Compositions
ComponentFormulation 1 (Aqueous)Formulation 2 (Lipid)
Compound 10-100 mg/mL10-100 mg/mL
0.5% (w/v) Methylcellulose in Water q.s. to 100%-
Tween® 80 0.5% (v/v)-
Corn Oil -q.s. to 100%

Visualizations

Formulation Development Workflow

G A Compound Synthesis and Characterization B Physicochemical Profiling (Solubility, Stability) A->B D Solubility Screening in Pharmaceutically Acceptable Vehicles B->D C Define Target Product Profile (Route, Dose, Species) C->D E Sufficient Aqueous Solubility? D->E F Develop IV/Aqueous Solution (pH, Co-solvents, Cyclodextrins) E->F Yes G Develop Suspension (Aqueous or Lipid-based) E->G No H Formulation Optimization and Stability Assessment F->H G->H I In Vivo Animal Studies H->I

Caption: Workflow for formulation development of a novel compound.

Components of a Liquid Formulation

G Formulation Liquid Formulation API (Active Pharmaceutical Ingredient) Vehicle (Solvent/Carrier) Excipients Excipients Excipients Solubilizers (Co-solvents, Surfactants, Cyclodextrins) Stabilizers (Antioxidants, Buffers) Suspending Agents (CMC, MC) Formulation:excipients->Excipients

Caption: Key components of a liquid formulation for animal studies.

Stability Assessment

Objective: To ensure the compound remains stable in the chosen formulation for the duration of the study.

Protocol:

  • Prepare the final formulation and store it under the intended storage conditions (e.g., refrigerator, room temperature).

  • At specified time points (e.g., 0, 4, 24, 48 hours), take an aliquot of the formulation.

  • Visually inspect for any changes in appearance (e.g., precipitation, color change).

  • Quantify the concentration of the compound using a validated analytical method to check for degradation.

  • For suspensions, particle size analysis can be performed to check for particle growth over time.

Conclusion

The formulation of a novel compound like N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide for animal models requires a systematic approach. The protocols and guidelines provided here offer a starting point for developing a stable and effective dosing vehicle. The key to success lies in a thorough understanding of the compound's physicochemical properties, which will guide the selection of appropriate excipients and formulation strategies. It is strongly recommended to perform pilot in vivo studies to confirm drug exposure and tolerability of the chosen formulation.

Application Notes and Protocols for Molecular Docking Studies with N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a novel chemical entity for the purpose of this document. The following application notes and protocols are provided as a comprehensive guide for conducting molecular docking studies. The selected protein target and resulting data are illustrative and based on the common biological activities of its constituent chemical moieties (indazole, imidazole, and pyrrolidinone). Researchers should validate these computational findings with experimental assays.

Application Notes

Introduction

N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound featuring three key heterocyclic scaffolds: an indazole, an imidazole, and a pyrrolidinone ring. These structures are prevalent in many biologically active molecules. The indazole and imidazole moieties are frequently found in potent kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[1][2][3] The pyrrolidinone core is a privileged scaffold in medicinal chemistry, known to be a part of various therapeutic agents, including protease inhibitors.[4][5] Given this structural composition, the compound is a promising candidate for investigation as an inhibitor of protein kinases involved in cellular signaling pathways.

This document outlines a detailed protocol for performing a molecular docking study of this compound with a selected, plausible protein target. For illustrative purposes, we have chosen Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[6] Indazole-based compounds have previously been investigated as VEGFR-2 inhibitors.[6]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.[1]

Potential Applications
  • Virtual Screening: To identify novel hit compounds with similar scaffolds from large chemical databases.

  • Lead Optimization: To guide the rational design of more potent and selective analogs by understanding the structure-activity relationship (SAR).

  • Mechanism of Action Studies: To hypothesize the molecular interactions between the compound and its potential protein target, which can be further validated by experimental methods.

Data Presentation

The following table summarizes hypothetical quantitative data from a molecular docking simulation of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide against the ATP-binding site of VEGFR-2.

ParameterValueDescription
Docking Score -9.5 kcal/molThe estimated binding affinity of the ligand to the receptor. A more negative value indicates a stronger binding.
Ligand Efficiency 0.32A measure of the binding energy per heavy atom, used to compare compounds of different sizes.
RMSD from Reference 1.8 ÅThe root-mean-square deviation of the docked pose compared to a known reference ligand (if available).
Hydrogen Bonds 3The number of hydrogen bonds formed between the ligand and the protein's active site residues.
Interacting Residues Cys919, Asp1046, Glu885Key amino acid residues in the VEGFR-2 active site predicted to interact with the ligand.
Inhibitory Constant (Ki) 50 nM (predicted)The predicted concentration of the inhibitor required to reduce the enzyme activity by half.

Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting a molecular docking study using AutoDock Vina, a widely used open-source docking program.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): To obtain the 3D structure of the target protein.

Protocol for Molecular Docking

Step 1: Ligand Preparation

  • Draw the 2D structure of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide using a chemical drawing software like ChemDraw or MarvinSketch.

  • Convert the 2D structure to a 3D structure using a program like Open Babel.

  • Perform energy minimization of the 3D ligand structure using a force field such as MMFF94. This step is crucial for obtaining a low-energy, stable conformation.

  • Save the ligand structure in PDBQT format using AutoDockTools. This format includes atomic charges, atom types, and torsional degrees of freedom.

Step 2: Protein Preparation

  • Download the 3D crystal structure of VEGFR-2 from the Protein Data Bank (PDB ID: 4AGD, for example).

  • Prepare the protein for docking using AutoDockTools:

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Gasteiger charges to all atoms.

    • Merge non-polar hydrogens.

  • Save the prepared protein structure in PDBQT format.

Step 3: Grid Box Generation

  • Identify the active site of VEGFR-2. This is typically the ATP-binding pocket where the native ligand binds. For PDB ID 4AGD, this is the region where the co-crystallized inhibitor is located.

  • Define the grid box using AutoDockTools. The grid box is a three-dimensional cube that encompasses the entire active site. It defines the search space for the docking algorithm.

  • Set the grid box dimensions (e.g., 25 x 25 x 25 Å) and center coordinates to cover all the key interacting residues of the active site.

Step 4: Docking Simulation

  • Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search.

  • Run the AutoDock Vina simulation from the command line:

  • The program will generate an output file containing the docked poses of the ligand, ranked by their binding affinities.

Step 5: Analysis of Results

  • Visualize the docked poses of the ligand within the protein's active site using Discovery Studio Visualizer or PyMOL.

  • Analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, for the best-scoring pose.

  • Compare the binding mode of the compound to that of known inhibitors of VEGFR-2 to understand its potential mechanism of inhibition.

Mandatory Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Cleaning, Add Hydrogens) protein_prep->grid_gen docking_run Run Docking Simulation (AutoDock Vina) grid_gen->docking_run results_analysis Results Analysis (Binding Affinity, Poses) docking_run->results_analysis interaction_viz Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) results_analysis->interaction_viz VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor N-[2-(1H-imidazol-4-yl)ethyl]-1- (1H-indazol-3-yl)-5-oxopyrrolidine- 3-carboxamide Inhibitor->VEGFR2 Inhibits

References

Synthesis and characterization of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the synthesis, characterization, and potential applications of a novel class of compounds, N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide analogs. The unique structural combination of indazole, pyrrolidinone, and imidazole moieties suggests potential for these compounds as modulators of key cellular signaling pathways, making them attractive candidates for further investigation in drug discovery and development.

Introduction

The indazole scaffold is a prominent pharmacophore found in a variety of clinically approved drugs, known for its diverse biological activities, including kinase inhibition. Similarly, the imidazole ring, a core component of the amino acid histidine, is crucial for the function of many proteins and is a key feature in numerous therapeutic agents. This document outlines a proposed synthetic route to a novel hybrid structure incorporating these two key heterocycles, linked via a 5-oxopyrrolidine-3-carboxamide core. The potential of these analogs as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer, is also explored.

Synthesis and Characterization

A proposed two-step synthesis for the target analogs is presented, commencing with the formation of the pyrrolidinone core, followed by amidation.

Protocol 1: Synthesis of 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid (Intermediate 1)

This protocol describes the synthesis of the key carboxylic acid intermediate.

Materials:

  • 3-Aminoindazole

  • Itaconic acid

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-aminoindazole (1.0 eq) and itaconic acid (1.1 eq).

  • Add deionized water to the flask to achieve a concentration of approximately 0.5 M with respect to 3-aminoindazole.

  • Heat the reaction mixture to reflux (100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexanes (e.g., 7:3 with 1% acetic acid).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide Analogs (General Procedure)

This protocol details the amide coupling of Intermediate 1 with histamine.

Materials:

  • 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid (Intermediate 1)

  • Histamine dihydrochloride

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HBTU (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve histamine dihydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (2.5 eq).

  • Add the histamine solution to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final compound.

Characterization Data

The following tables summarize the expected characterization data for a representative analog.

Table 1: Hypothetical NMR Data for a Representative Analog

Assignment ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)
Indazole-H47.65 (d, J = 8.4 Hz)122.5
Indazole-H57.20 (t, J = 7.6 Hz)121.0
Indazole-H67.40 (t, J = 7.8 Hz)127.0
Indazole-H77.85 (d, J = 8.0 Hz)110.0
Indazole-NH13.10 (s, 1H)-
Pyrrolidinone-CH₂2.80-3.00 (m, 2H)35.5
Pyrrolidinone-CH3.50-3.60 (m, 1H)38.0
Pyrrolidinone-NCH₂4.00-4.20 (m, 2H)50.0
Carboxamide-NH8.30 (t, J = 5.5 Hz, 1H)-
Imidazole-CH₂3.40 (q, J = 6.5 Hz, 2H)28.0
Imidazole-CH₂2.70 (t, J = 6.5 Hz, 2H)39.0
Imidazole-H27.50 (s, 1H)135.0
Imidazole-H56.80 (s, 1H)117.0
Imidazole-NH12.00 (s, 1H)-
Pyrrolidinone-C=O-173.0
Carboxamide-C=O-170.0

Table 2: Expected Mass Spectrometry Data

Technique Expected Result
High-Resolution Mass Spectrometry (HRMS-ESI)Calculated m/z for [M+H]⁺, observed with < 5 ppm error.
LC-MS FragmentationObservation of key fragments corresponding to the loss of the imidazole-ethyl side chain and cleavage of the amide bond.

Proposed Biological Application: Inhibition of the MAPK Signaling Pathway

The structural motifs present in these analogs suggest their potential as kinase inhibitors. The MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers.[3]

The MAPK Signaling Cascade

The MAPK pathway is a three-tiered kinase cascade initiated by extracellular signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[1] This leads to the activation of RAS, which in turn activates a series of downstream kinases: RAF (MAPKKK), MEK (MAPKK), and finally ERK (MAPK).[2][4] Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to the expression of genes involved in cell proliferation and survival.[5]

MAPK_Pathway cluster_nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulates Analog Indazole-Pyrrolidinone Analog Analog->RAF Inhibits Analog->MEK Inhibits

Caption: Proposed inhibition of the MAPK signaling pathway by the synthesized analogs.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for assessing the inhibitory activity of the synthesized analogs against a target kinase in the MAPK pathway (e.g., BRAF, a RAF kinase).

Materials:

  • Synthesized analog stock solution (in DMSO)

  • Recombinant active kinase (e.g., BRAF V600E)

  • Kinase substrate (e.g., recombinant MEK1)

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the synthesized analog in kinase assay buffer.

  • In a 384-well plate, add the kinase and the analog at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each analog concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 3: Hypothetical Kinase Inhibition Data

Analog Target Kinase IC₅₀ (nM)
Analog 1aBRAF (V600E)150
Analog 1bBRAF (WT)>10,000
Analog 2aMEK1800
Staurosporine (Control)BRAF (V600E)10

Experimental Workflow

The overall workflow for the synthesis, characterization, and biological evaluation of the novel analogs is depicted below.

Workflow Start Starting Materials (3-Aminoindazole, Itaconic Acid) Synthesis1 Synthesis of Intermediate 1 (Protocol 1) Start->Synthesis1 Purification1 Purification and Characterization Synthesis1->Purification1 Intermediate Intermediate 1 (Carboxylic Acid) Purification1->Intermediate Synthesis2 Amide Coupling with Histamine (Protocol 2) Intermediate->Synthesis2 Purification2 HPLC Purification Synthesis2->Purification2 Final_Product Final Analog Purification2->Final_Product Characterization Full Characterization (NMR, MS, Purity) Final_Product->Characterization Bio_Assay In Vitro Kinase Assay (Protocol 3) Final_Product->Bio_Assay Data_Analysis Data Analysis (IC₅₀ Determination) Bio_Assay->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide?

A1: The most common synthetic approach is a two-step process. The first step involves the formation of the pyrrolidinone ring by reacting 3-aminoindazole with itaconic acid to form 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid. The second step is an amide coupling reaction between this carboxylic acid intermediate and histamine (or 2-(1H-imidazol-4-yl)ethanamine) to yield the final product.

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials are 3-aminoindazole, itaconic acid, and histamine (or its salt). The purity of these reagents is crucial for achieving a high yield and minimizing side reactions.

Q3: Which coupling agents are recommended for the final amide bond formation step?

A3: A variety of peptide coupling agents can be used. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole), or uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of coupling agent can impact reaction time, yield, and racemization if chiral centers are present.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem 1: Low yield in the synthesis of 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid.
Potential Cause Suggested Solution
Incomplete reaction Increase the reaction temperature or prolong the reaction time. Ensure efficient mixing. The reaction of amines with itaconic acid can sometimes require reflux conditions to go to completion.[1][2]
Side product formation The reaction of 3-aminoindazole with itaconic acid can potentially lead to the formation of isomers. Analyze the crude product by NMR to identify any major impurities. Purification by column chromatography or recrystallization may be necessary.
Poor solubility of reactants Choose a suitable solvent that dissolves both 3-aminoindazole and itaconic acid at the reaction temperature. Acetic acid or a high-boiling point polar aprotic solvent like DMF or DMSO could be effective.
Problem 2: Low yield during the amide coupling step.
Potential Cause Suggested Solution
Ineffective coupling agent activation Ensure that the coupling agent is fresh and has been stored under anhydrous conditions. For carbodiimide-based couplings, the addition of HOBt or an equivalent is often necessary to improve efficiency and reduce side reactions.
Side reactions involving histamine The primary amine of histamine is the desired site of reaction, but the imidazole ring can also be reactive. To minimize this, ensure that the carboxylic acid is fully activated by the coupling agent before adding histamine to the reaction mixture. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also improve selectivity.
Suboptimal reaction pH The pH of the reaction mixture is critical for amide coupling. If using a histamine salt (e.g., dihydrochloride), a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) must be added to neutralize the salt and free the amine for reaction.[3] Use at least two equivalents of base for the dihydrochloride salt.
Hydrolysis of the activated carboxylic acid Ensure that all glassware is dry and use anhydrous solvents. Moisture can hydrolyze the activated carboxylic acid intermediate, leading to the recovery of starting material and lower yields.
Problem 3: Difficulty in purifying the final product.
Potential Cause Suggested Solution
Presence of unreacted starting materials If TLC or HPLC indicates the presence of starting materials, consider adjusting the stoichiometry of the reactants in a subsequent attempt. For purification, column chromatography on silica gel is often effective. A mobile phase gradient of dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine can be used to elute the product and separate it from less polar starting materials.
Contamination with coupling agent byproducts Byproducts from coupling agents (e.g., DCU from DCC, or HOBt) can co-elute with the product. If using EDC, byproducts are generally water-soluble and can be removed with an aqueous workup. For other reagents, careful selection of the chromatography mobile phase is key.
Product is insoluble or streaks on silica gel The basic imidazole and indazole moieties can cause the product to streak on silica gel. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve the peak shape and separation. Reverse-phase chromatography (C18) may also be a suitable alternative.

Experimental Protocols

Protocol 1: Synthesis of 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminoindazole (1 equivalent) and itaconic acid (1.1 equivalents).

  • Solvent Addition: Add glacial acetic acid as the solvent (approximately 10 mL per gram of 3-aminoindazole).

  • Reaction: Heat the mixture to reflux (around 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, slowly add the reaction mixture to a beaker of ice water.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether.

  • Drying: Dry the product under vacuum to obtain 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid.

Protocol 2: Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) and a suitable coupling agent (e.g., HBTU, 1.1 equivalents).

  • Solvent and Base: Add anhydrous DMF as the solvent, followed by the addition of a non-nucleophilic base such as DIPEA (3 equivalents).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve histamine dihydrochloride (1.1 equivalents) in a minimal amount of anhydrous DMF and add DIPEA (2.2 equivalents) to neutralize the salt. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the progress by TLC or HPLC.

  • Workup: Once the reaction is complete, pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine) as the eluent.

Visualizations

Synthesis_Pathway A 3-Aminoindazole C 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid A->C Step 1: Glacial Acetic Acid, Reflux B Itaconic Acid B->C E N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide C->E Step 2: Coupling Agent (HBTU), DIPEA, DMF D Histamine D->E

Caption: Synthetic pathway for the target molecule.

Troubleshooting_Workflow start Low Yield in Amide Coupling check_reagents Are coupling agent and solvents anhydrous? start->check_reagents dry_reagents Dry solvents and use fresh coupling agent. check_reagents->dry_reagents No check_base Was sufficient base used for histamine salt? check_reagents->check_base Yes dry_reagents->check_base adjust_base Use >2 eq. of DIPEA for dihydrochloride salt. check_base->adjust_base No check_activation Was the carboxylic acid pre-activated? check_base->check_activation Yes adjust_base->check_activation pre_activate Stir acid, coupling agent, and base for 15-30 min before adding histamine. check_activation->pre_activate No optimize Consider alternative coupling agent (e.g., HATU). check_activation->optimize Yes pre_activate->optimize

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide stem from its molecular structure. The presence of basic imidazole and indazole moieties can lead to interactions with silica gel, causing peak tailing in normal-phase chromatography. The molecule's polarity and potential for hydrogen bonding can also affect its solubility and crystallization behavior. Furthermore, the amide bond may be susceptible to hydrolysis under harsh acidic or basic conditions.

Q2: What are the expected common impurities from the synthesis?

A2: Common impurities can include unreacted starting materials, such as 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid and histamine, residual coupling agents (e.g., HBTU, EDC), and byproducts from side reactions. Hydrolysis of the carboxamide bond can also lead to the formation of the corresponding carboxylic acid and amine as degradation products.

Q3: Which chromatographic technique is most suitable for the purification of this compound?

A3: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most effective method for purifying polar, basic compounds like this one. It avoids the issues of strong adsorption and peak tailing commonly seen with silica gel chromatography. Ion-exchange chromatography could also be a viable option, targeting the basic imidazole group.

Q4: How can I improve the peak shape in HPLC?

A4: To improve peak shape in RP-HPLC, consider adding a modifier to the mobile phase. A small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, can protonate the basic nitrogen atoms in the imidazole and indazole rings. This reduces secondary interactions with the stationary phase and results in sharper, more symmetrical peaks.

Q5: The compound is difficult to crystallize. What can I do?

A5: If direct crystallization is challenging, consider techniques such as vapor diffusion, slow evaporation, or anti-solvent addition. Screening a wide range of solvent systems is crucial. Given the compound's polarity, solvents like methanol, ethanol, acetonitrile, and water, or mixtures thereof, are good starting points. If the compound has been purified by HPLC using a TFA-containing mobile phase, it may exist as a TFA salt, which can sometimes be more amenable to crystallization.

Troubleshooting Guides

Issue 1: Poor Resolution and Peak Tailing in Normal-Phase Chromatography
Possible Cause Troubleshooting Step
Strong interaction of basic moieties with acidic silica gel 1. Switch to a reverse-phase chromatography method. 2. If normal-phase is necessary, use a deactivated silica gel or add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to compete for active sites on the silica. 3. Consider using an alternative stationary phase such as alumina or a polymer-based column.
Inappropriate mobile phase polarity 1. Perform a systematic gradient optimization to find the optimal solvent strength for separation. 2. Utilize a solvent system with better selectivity. For example, replacing methanol with ethanol or isopropanol can alter the separation profile.
Issue 2: Low Recovery After Purification
Possible Cause Troubleshooting Step
Compound instability 1. Assess the stability of the compound under the purification conditions. Analyze a small sample before and after purification by HPLC to check for degradation. 2. Avoid prolonged exposure to strong acids or bases. If an acidic modifier is used in HPLC, neutralize the collected fractions promptly if the compound is found to be acid-labile.
Irreversible adsorption to the stationary phase 1. This is more common in normal-phase chromatography. Pre-treating the column with the mobile phase containing a modifier can help passivate active sites. 2. Ensure complete elution from the column by using a strong solvent wash at the end of the run.
Precipitation during solvent removal 1. If the compound is poorly soluble in the mobile phase, it may precipitate during concentration. 2. Consider collecting smaller fractions and performing a solvent exchange to a more suitable solvent before complete removal of the mobile phase.

Data Presentation

Table 1: Potential Impurities and their Origin

Impurity Potential Origin Recommended Analytical Method
1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acidUnreacted starting materialLC-MS, HPLC
HistamineUnreacted starting materialLC-MS, HPLC
HBTU/EDC/HOBt derived impuritiesResidual coupling agentsLC-MS, HPLC
Hydrolysis products (carboxylic acid and amine)Degradation during synthesis or purificationLC-MS, HPLC

Experimental Protocols

Preparative Reverse-Phase HPLC
  • Column: C18, 5-10 µm particle size, suitable for preparative scale.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start with a shallow gradient, for example, 5-95% B over 30 minutes, holding at high and low concentrations to ensure elution of all components. The gradient should be optimized based on analytical HPLC data.

  • Flow Rate: Dependent on the column diameter, typically 10-50 mL/min for preparative columns.

  • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., determined from a UV scan).

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase composition. Filter the sample before injection to remove any particulate matter.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions and remove the solvent under reduced pressure. The final product will likely be a TFA salt.

Recrystallization
  • Solvent Screening: In small vials, test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, ethyl acetate) at room temperature and upon heating.

  • Ideal Solvent System: An ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "bad" (anti-solvent).

  • Procedure (Single Solvent):

    • Dissolve the compound in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

  • Procedure (Two Solvents):

    • Dissolve the compound in a minimal amount of the "good" solvent.

    • Slowly add the "bad" solvent dropwise until the solution becomes slightly turbid.

    • Add a drop or two of the "good" solvent to redissolve the precipitate and clarify the solution.

    • Allow the solution to stand undisturbed to form crystals.

Visualizations

Purification_Workflow Crude_Product Crude Product Analytical_HPLC Analytical HPLC Analysis Crude_Product->Analytical_HPLC Prep_HPLC Preparative RP-HPLC Analytical_HPLC->Prep_HPLC Purity < 95% Final_Product Final Crystalline Product Analytical_HPLC->Final_Product Purity > 95% Fraction_Analysis Fraction Purity Analysis Prep_HPLC->Fraction_Analysis Fraction_Analysis->Prep_HPLC Impure Fractions Pooling Pool Pure Fractions Fraction_Analysis->Pooling Purity > 98% Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Compound Pure Compound (TFA salt) Solvent_Removal->Pure_Compound Recrystallization Recrystallization (Optional) Pure_Compound->Recrystallization Recrystallization->Final_Product

Caption: A typical purification workflow for the target compound.

Troubleshooting_Logic Start Purification Issue Identified Check_HPLC Check Analytical HPLC Profile Start->Check_HPLC Peak_Shape Poor Peak Shape? Check_HPLC->Peak_Shape Add_Modifier Add Mobile Phase Modifier (e.g., 0.1% TFA) Peak_Shape->Add_Modifier Yes Low_Recovery Low Recovery? Peak_Shape->Low_Recovery No End Problem Resolved Add_Modifier->End Check_Stability Assess Compound Stability Low_Recovery->Check_Stability Yes Change_Method Change Purification Method (e.g., to RP-HPLC) Low_Recovery->Change_Method No Check_Stability->End Change_Method->End

Caption: A troubleshooting decision tree for common purification issues.

Signaling_Pathway cluster_synthesis Plausible Synthesis Route cluster_impurities Potential Impurities Indazole_Acid 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid Coupling Amide Coupling (e.g., HBTU, EDC) Indazole_Acid->Coupling Histamine Histamine Histamine->Coupling Target N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide Coupling->Target Unreacted_SM Unreacted Starting Materials Coupling->Unreacted_SM Coupling_Byproducts Coupling Reagent Byproducts Coupling->Coupling_Byproducts Side_Products Side Reaction Products Coupling->Side_Products

Caption: Relationship between synthesis and potential impurities.

Overcoming solubility issues with N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility challenges with N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide (hereinafter referred to as "the compound") in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for dissolving the compound in DMSO?

A1: For initial experiments, it is advisable to start with a stock solution concentration in the range of 10-30 mM in 100% DMSO.[1][2][3] Approximately 10-20% of compounds in corporate collections can exhibit poor solubility at these concentrations, so careful observation during preparation is crucial.[2][3]

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What is happening?

A2: This is a common issue for compounds with low aqueous solubility.[1][4] DMSO is a strong organic solvent, but when the stock solution is introduced into an aqueous medium, the compound may crash out of solution as it is exposed to a less favorable solvent environment.[5] The final concentration of the compound in the aqueous buffer may have exceeded its solubility limit in that specific medium.[5]

Q3: Can I heat the DMSO solution to improve the solubility of the compound?

A3: Gentle heating can be an effective method to increase the solubility of a compound. However, it is critical to consider the thermal stability of your specific compound. Prolonged exposure to high temperatures can lead to degradation. A recommended approach is to warm the solution to 37°C for a short period (e.g., 1 hour) with intermittent mixing.[6] Always verify compound integrity after heating.

Q4: Are there alternatives to 100% DMSO for preparing stock solutions?

A4: Yes, if solubility in 100% DMSO is a persistent issue, using a co-solvent system can be beneficial.[7][8] A mixture of DMSO and another solvent, such as ethanol or a water:DMSO mixture (e.g., 1:1), can sometimes improve the solubility of certain compounds, particularly salts.[2][6]

Troubleshooting Guide

Issue 1: The compound does not fully dissolve in 100% DMSO at the desired concentration.

Root Cause Analysis:

  • The concentration may be above the compound's maximum solubility in DMSO at room temperature.

  • The compound may exist in a crystalline form that is less soluble.[2]

  • The DMSO may have absorbed water, which can reduce the solubility of some compounds.[3]

Solutions:

Solution Detailed Protocol Pros Cons
Sonication Place the vial containing the compound and DMSO in a sonicator bath for 5-15 minutes. Monitor the solution for clarity.Gentle method to break up solid particles and enhance dissolution.May not be sufficient for highly insoluble compounds.
Gentle Heating Warm the solution in a water bath at 37°C for 30-60 minutes.[6] Vortex or mix intermittently.Can significantly increase solubility.[5]Risk of compound degradation if thermally unstable.
Use of Co-solvents Prepare a stock solution in a mixture of solvents, such as 70% ethanol and 30% DMSO.[6]May improve solubility for compounds that are not amenable to 100% DMSO.The co-solvent must be compatible with the downstream assay and not interfere with results.
Lower Concentration Prepare a less concentrated stock solution.Reduces the likelihood of precipitation.[2]May require adding a larger volume to the assay, potentially increasing the final DMSO concentration.
Issue 2: The compound precipitates out of the DMSO stock solution during storage.

Root Cause Analysis:

  • Storage temperature is too low, causing the compound to crystallize out of solution. Solubility in DMSO can decrease at lower temperatures.[2][3]

  • Freeze-thaw cycles can lead to precipitation.[3]

  • Absorption of atmospheric water into the DMSO stock over time can alter its solvent properties.[3][9]

Solutions:

Solution Recommendation Considerations
Storage Conditions Store stock solutions at room temperature if the compound is stable.[10] If refrigeration or freezing is necessary, allow the solution to fully equilibrate to room temperature and vortex thoroughly before use.Long-term storage at room temperature can lead to degradation for some compounds.[9][10]
Aliquotting Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.Requires more initial preparation time but preserves the integrity of the stock.
Use of Desiccants Store vials of DMSO stock solutions in a desiccated container to minimize water absorption.Adds a simple, protective step to the storage protocol.

Experimental Protocols

Protocol 1: Standard Preparation of a 10 mM DMSO Stock Solution
  • Weigh the appropriate amount of the compound using a calibrated analytical balance.

  • Add the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution for 2-5 minutes at room temperature.

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, proceed to Protocol 2.

  • Once fully dissolved, store the solution appropriately.

Protocol 2: Enhanced Solubilization Workflow

This protocol should be followed if the compound does not dissolve using Protocol 1.

G cluster_0 Solubilization Workflow A Add Compound and DMSO to Vial B Vortex at Room Temperature (5 min) A->B C Visually Inspect for Undissolved Particles B->C D Sonicate (15 min) C->D Particles Present G Solution Ready for Use/Storage C->G Fully Dissolved E Gentle Heating (37°C) (30-60 min) D->E F Re-inspect for Clarity E->F F->G Fully Dissolved H Consider Co-Solvent or Lower Concentration F->H Particles Remain

Caption: Workflow for enhancing compound solubility in DMSO.

Troubleshooting Logic

The following diagram outlines the decision-making process when encountering solubility issues.

G cluster_1 Troubleshooting Decision Tree Start Compound Precipitates in Aqueous Buffer Check_Final_Conc Is final assay concentration too high? Start->Check_Final_Conc Lower_Conc Reduce final assay concentration Check_Final_Conc->Lower_Conc Yes Check_DMSO_Conc Is final DMSO% too low? Check_Final_Conc->Check_DMSO_Conc No Success Problem Resolved Lower_Conc->Success Increase_DMSO Increase final DMSO% (if assay tolerates) Check_DMSO_Conc->Increase_DMSO Yes Use_Excipients Consider using solubilizing excipients (e.g., cyclodextrin) Check_DMSO_Conc->Use_Excipients No Increase_DMSO->Success Use_Excipients->Success

Caption: Decision tree for addressing compound precipitation in aqueous media.

References

N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide?

A1: For initial solubilization, it is recommended to use dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells, typically below 0.5%.

Q2: I observed precipitation when I added the compound to my cell culture medium. What should I do?

A2: Precipitation can occur for several reasons, including the compound's low solubility in aqueous solutions, interaction with media components, or temperature shifts.[1][2] Here are some troubleshooting steps:

  • Lower the final concentration: The compound may not be soluble at the intended concentration.

  • Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution. First, dilute the DMSO stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final culture volume.

  • Pre-warm the media: Ensure your cell culture media is at 37°C before adding the compound. Adding a concentrated stock from a frozen or refrigerated source to warmer media can sometimes cause precipitation.[2]

  • Check the pH of your media: Although less common, significant shifts in media pH can affect compound solubility.[1]

Q3: How stable is N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide in cell culture media at 37°C?

Q4: What are the potential degradation pathways for this compound in cell culture?

A4: Given the chemical structure, potential degradation pathways could include:

  • Hydrolysis: The amide and lactam (pyrrolidinone) functionalities could be susceptible to hydrolysis, especially at non-physiological pH or in the presence of certain cellular enzymes.

  • Oxidation: The imidazole and indazole rings may be susceptible to oxidative degradation.

  • Enzymatic degradation: Cellular esterases or other metabolic enzymes present in serum-supplemented media or released by cells could potentially metabolize the compound.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media
Possible Cause Suggested Solution
Low aqueous solubility Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final concentration. Perform a solubility test in your specific cell culture medium.
Interaction with media components Some compounds can bind to proteins in fetal bovine serum (FBS), leading to precipitation or loss of activity. Try reducing the serum concentration or using a serum-free medium if your cell line permits. The presence of salts like calcium and magnesium can sometimes lead to the formation of insoluble complexes.[1][3]
Incorrect solvent concentration Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally ≤0.1%) and is consistent across all experiments, including vehicle controls.
Temperature shock Always pre-warm the cell culture medium to 37°C before adding the compound. Avoid repeated freeze-thaw cycles of the stock solution.[2]
pH of the medium Verify that the pH of your cell culture medium is within the optimal range (typically 7.2-7.4). Incorrect CO2 levels in the incubator can alter media pH.
Issue 2: Inconsistent Experimental Results
Possible Cause Suggested Solution
Compound degradation The compound may not be stable over the duration of your experiment. Perform a time-course stability study in your cell culture medium at 37°C. If degradation is significant, consider shorter incubation times or replenishing the compound during the experiment.
Adsorption to plasticware Some hydrophobic compounds can adsorb to the surface of plastic culture plates or tubes, reducing the effective concentration. Using low-adhesion plasticware or including a small percentage of a non-ionic surfactant (if compatible with your cells) might mitigate this.
Cell density and health Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase. Over-confluent or unhealthy cells can respond differently to treatment.
Pipetting errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of the compound.

Illustrative Stability Data

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide.

Table 1: Illustrative Example of Compound Stability in Different Cell Culture Media at 37°C

Time (hours)% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640 + 10% FBS% Remaining in Serum-Free DMEM
0100100100
298.297.595.1
892.590.885.3
2485.182.470.6
4876.371.955.2

Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Media
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.

  • Preparation of Media Samples: In sterile tubes, add the compound stock solution to pre-warmed (37°C) cell culture medium (e.g., DMEM + 10% FBS) to a final concentration of 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Incubation: Place the tubes in a cell culture incubator at 37°C with 5% CO2.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove an aliquot (e.g., 100 µL) from each tube. The 0-hour time point should be taken immediately after adding the compound to the media.

  • Sample Quenching and Extraction: Immediately quench any potential enzymatic activity by adding 3 volumes of cold acetonitrile to the collected aliquot. Vortex and centrifuge at high speed to precipitate proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by a validated HPLC or LC-MS/MS method to determine the concentration of the parent compound remaining.

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis prep_stock Prepare 10 mM stock in DMSO prep_media Add compound to pre-warmed media (10 µM) prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate sampling Collect aliquots at 0, 2, 8, 24, 48h incubate->sampling quench Quench with cold acetonitrile sampling->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analysis Analyze supernatant by HPLC/LC-MS centrifuge->analysis data Calculate % remaining vs. time analysis->data

Caption: Workflow for determining compound stability in cell culture media.

Hypothetical Signaling Pathway

Disclaimer: The following diagram illustrates a hypothetical signaling pathway that could be modulated by an indazole-based compound. This is a generalized representation and has not been experimentally validated for N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide.

G compound N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl) -5-oxopyrrolidine-3-carboxamide receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

References

Troubleshooting inconsistent results in N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our technical support center provides answers to frequently asked questions and comprehensive troubleshooting guides for researchers working with N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide.

Question 1: My dose-response curve is not sigmoidal, showing inconsistent results at different concentrations. What are the potential causes and solutions?

Answer: A non-sigmoidal dose-response curve can stem from several factors related to compound stability, solubility, and off-target effects.

Troubleshooting Workflow: Inconsistent Dose-Response

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Steps cluster_3 Solutions Non-Sigmoidal Curve Non-Sigmoidal Curve Compound Instability Compound Instability Non-Sigmoidal Curve->Compound Instability Could be Poor Solubility Poor Solubility Non-Sigmoidal Curve->Poor Solubility Could be Off-Target Effects Off-Target Effects Non-Sigmoidal Curve->Off-Target Effects Could be Assay Artifact Assay Artifact Non-Sigmoidal Curve->Assay Artifact Could be Assess Stability Assess Stability Compound Instability->Assess Stability Leads to Optimize Solubility Optimize Solubility Poor Solubility->Optimize Solubility Leads to Counter-screen Counter-screen Off-Target Effects->Counter-screen Leads to Control Experiments Control Experiments Assay Artifact->Control Experiments Leads to Fresh Dilutions Fresh Dilutions Assess Stability->Fresh Dilutions Use of Solubilizing Agents Use of Solubilizing Agents Optimize Solubility->Use of Solubilizing Agents Identify Alternative Targets Identify Alternative Targets Counter-screen->Identify Alternative Targets Modify Assay Protocol Modify Assay Protocol Control Experiments->Modify Assay Protocol Start Start Poor Reproducibility Poor Reproducibility Start->Poor Reproducibility Standardize Protocols Standardize Protocols Poor Reproducibility->Standardize Protocols Address with Reagent Quality Control Reagent Quality Control Poor Reproducibility->Reagent Quality Control Address with Instrument Calibration Instrument Calibration Poor Reproducibility->Instrument Calibration Address with Operator Training Operator Training Poor Reproducibility->Operator Training Address with Consistent Results Consistent Results Standardize Protocols->Consistent Results Reagent Quality Control->Consistent Results Instrument Calibration->Consistent Results Operator Training->Consistent Results Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor activates Upstream Kinase Upstream Kinase Receptor->Upstream Kinase activates Target Kinase Target Kinase Upstream Kinase->Target Kinase phosphorylates Downstream Effector Downstream Effector Target Kinase->Downstream Effector phosphorylates Inflammatory Response Inflammatory Response Downstream Effector->Inflammatory Response leads to Compound N-[2-(1H-imidazol-4-yl)ethyl]-1- (1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide Compound->Target Kinase inhibits

Technical Support Center: Optimizing In Vivo Dosage for N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide (Compound YZ123)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific in vivo dosage optimization data for N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide, hereafter referred to as Compound YZ123, is not publicly available. This technical support guide provides a generalized framework for a novel investigational small molecule inhibitor, using Compound YZ123 as a hypothetical example. The protocols, data, and troubleshooting advice are illustrative and should be adapted based on compound-specific preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical mechanism of action for Compound YZ123?

A1: Compound YZ123 is a potent and selective ATP-competitive inhibitor of "Novel Kinase 1" (NK1), a serine/threonine kinase implicated in oncogenic signaling. By binding to the ATP pocket of NK1, Compound YZ123 prevents the phosphorylation of its downstream substrate, "Substrate Z," thereby inhibiting a critical cell survival and proliferation pathway.

Q2: How do I select a starting dose for my first in vivo efficacy study?

A2: The initial in vivo dose should be selected based on a combination of in vitro potency, in vivo pharmacokinetic (PK) data, and maximum tolerated dose (MTD) studies. A common approach is to aim for a trough plasma concentration at steady-state that is at least 3-5 times the in vitro IC50 or EC50 value for the target of interest. This should be well below the established MTD.

Q3: My compound is showing poor oral bioavailability. What are my options?

A3: Poor oral bioavailability can be due to low solubility or high first-pass metabolism. Consider the following:

  • Formulation Optimization: Test various formulations such as suspensions in vehicles like 0.5% methylcellulose or cyclodextrin-based solutions to improve solubility.[1][2][3] Lipid-based formulations can also enhance absorption for lipophilic compounds.[3]

  • Alternative Routes of Administration: If oral bioavailability remains low, consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection, if appropriate for the experimental model and translatable to the clinical setting.

  • Prodrug Strategy: In later stages of development, a prodrug of Compound YZ123 could be designed to improve absorption and metabolic stability.

Q4: I am observing unexpected toxicity or weight loss in my animal models. What steps should I take?

A4: Unexpected toxicity requires immediate action:

  • Stop Dosing: Immediately cease administration of the compound to the affected cohort.

  • Review MTD Data: Ensure the current dose is not exceeding the previously determined MTD.

  • Dose De-escalation: Reduce the dose by 25-50% in a new cohort of animals.

  • Histopathology: Conduct histopathological analysis of major organs from the affected animals to identify potential organ-specific toxicities.

  • Off-Target Effects: Consider kinase profiling or other off-target screening to determine if the toxicity is related to inhibition of other cellular targets.

Troubleshooting Guides

Issue 1: Lack of In Vivo Efficacy Despite Adequate In Vitro Potency
Possible Cause Troubleshooting Step
Poor Pharmacokinetics (PK) Perform a full PK study at the efficacy dose. Analyze plasma and tumor tissue concentrations to ensure adequate target exposure.
Low Target Engagement Conduct a pharmacodynamic (PD) study. Measure the level of phosphorylated Substrate Z (p-Substrate Z) in tumor tissue at various time points after dosing to confirm target inhibition.
Drug Resistance The in vivo model may have intrinsic or develop acquired resistance. Analyze tumor models for potential resistance mechanisms (e.g., mutations in NK1, upregulation of bypass pathways).
Inadequate Dosing Regimen The dosing frequency may be insufficient to maintain target inhibition. Use PK/PD modeling to optimize the dosing schedule (e.g., switch from once-daily to twice-daily dosing).
Issue 2: High Variability in Efficacy Study Results
Possible Cause Troubleshooting Step
Inconsistent Formulation Ensure the formulation is homogenous and stable. Prepare fresh formulations regularly and verify consistency.
Variable Drug Administration Refine administration techniques (e.g., oral gavage, IP injection) to ensure consistent delivery of the intended dose.
Biological Variability Increase the number of animals per group to improve statistical power. Ensure randomization of animals to treatment groups.
Tumor Model Heterogeneity Use well-characterized and validated tumor models. Monitor tumor growth rates before initiating treatment to ensure uniformity across groups.

Data Presentation

Table 1: Hypothetical Dose-Range Finding Study for Compound YZ123

Dose (mg/kg, oral, QD)Mean Body Weight Change (Day 14)Observed Toxicities
10+5.2%None
30+3.1%None
100-4.5%Mild lethargy in 2/5 animals
200-15.8%Significant lethargy, ruffled fur in 5/5 animals
MTD Conclusion The Maximum Tolerated Dose (MTD) is estimated to be 100 mg/kg.

Table 2: Hypothetical Pharmacokinetic Parameters of Compound YZ123 in Mice

Dose (mg/kg, oral)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Half-life (hr)
10250215004.5
30800252004.8
10021004180005.1

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Use healthy, age-matched mice (e.g., C57BL/6), with 5 animals per dose group.

  • Dose Selection: Based on in vitro data, select a starting dose and perform 3-4 dose escalations (e.g., 10, 30, 100, 200 mg/kg).

  • Formulation: Prepare Compound YZ123 in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administration: Administer the compound orally once daily (QD) for 14 consecutive days.

  • Monitoring: Record body weight daily and observe for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of toxicity.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model
  • Tumor Implantation: Implant human tumor cells (e.g., expressing high levels of NK1) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, Compound YZ123 at 30 mg/kg, Compound YZ123 at 100 mg/kg).

  • Treatment: Administer treatment as per the defined schedule (e.g., oral, QD) for 21 days.

  • Measurements: Measure tumor volume with calipers every 2-3 days and body weight daily.

  • Analysis: At the end of the study, calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizations

G cluster_pathway Hypothetical NK1 Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor NK1 Novel Kinase 1 (NK1) Receptor->NK1 Activates SubstrateZ Substrate Z NK1->SubstrateZ Phosphorylates pSubstrateZ p-Substrate Z SubstrateZ->pSubstrateZ Proliferation Cell Proliferation & Survival pSubstrateZ->Proliferation CompoundYZ123 Compound YZ123 CompoundYZ123->NK1 Inhibits G cluster_workflow In Vivo Dosage Optimization Workflow A In Vitro Potency (IC50/EC50) D Select Doses for Efficacy Study A->D B Maximum Tolerated Dose (MTD) Study B->D C Single Dose PK Study (Multiple Dose Levels) C->D E In Vivo Efficacy Study (e.g., Xenograft Model) D->E F Pharmacodynamic (PD) Study (Target Modulation) E->F G PK/PD Modeling E->G F->G H Optimized Dose & Schedule G->H G cluster_troubleshooting Troubleshooting Logic for In Vivo Efficacy Failure Start Lack of In Vivo Efficacy CheckPK Is drug exposure (AUC, Cmax) adequate? Start->CheckPK CheckPD Is the target (NK1) inhibited in the tumor? CheckPK->CheckPD Yes OptimizeFormulation Optimize Formulation or Route of Administration CheckPK->OptimizeFormulation No CheckModel Is the animal model appropriate? CheckPD->CheckModel Yes IncreaseDose Increase Dose or Dosing Frequency CheckPD->IncreaseDose No NewModel Select a More Sensitive Tumor Model CheckModel->NewModel No Success Re-evaluate Efficacy CheckModel->Success Yes OptimizeFormulation->Start IncreaseDose->Start NewModel->Start

References

Technical Support Center: N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide (Kinhibitor-3Y)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide (referred to herein as Kinhibitor-3Y). This document is intended for researchers, scientists, and drug development professionals to help mitigate and understand potential off-target effects and to ensure robust experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action for Kinhibitor-3Y?

A1: Kinhibitor-3Y is a potent, ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key regulator in the PIK-Signal-STAT signaling pathway. By binding to the ATP pocket of TKX, it prevents the phosphorylation of downstream substrates, leading to an anti-proliferative effect in TKX-dependent cell lines.

Q2: I'm observing a phenotype that doesn't align with the known function of TKX. Could this be an off-target effect?

A2: Yes, this is a possibility. While Kinhibitor-3Y is highly potent against TKX, it exhibits activity against other kinases, particularly TK-Y and S/T-Kinase Z, at higher concentrations (see Table 1).[1][2] Unanticipated phenotypes could arise from the inhibition of these or other unidentified off-target kinases. We recommend performing a dose-response experiment and comparing the concentration at which you observe the phenotype with the known IC50 values for on- and off-targets. Additionally, using a structurally unrelated TKX inhibitor or siRNA-mediated knockdown of TKX can help confirm if the phenotype is truly independent of on-target activity.[3]

Q3: My cellular assay results are inconsistent. What are the common causes?

A3: Inconsistent results can stem from several factors. Please refer to the troubleshooting logic diagram below (Figure 2). Common issues include:

  • Compound Stability: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and has not precipitated. Avoid repeated freeze-thaw cycles.

  • Cell Health and Passage Number: Use cells that are healthy, within a consistent and low passage number range, and free from contamination.

  • Assay Conditions: Inconsistencies in cell density, incubation time, and reagent concentrations can lead to variability.

  • Dose-Response Range: You may be operating outside the linear range of the dose-response curve. We recommend a broad concentration range in initial experiments (e.g., 1 nM to 30 µM).

Q4: The potency of Kinhibitor-3Y is significantly lower in my cellular assays compared to the biochemical assay data. Why?

A4: A potency shift between biochemical and cellular assays is common and can be attributed to several factors:[4][5]

  • Cell Permeability: The compound may have poor membrane permeability, resulting in lower intracellular concentrations.

  • High Intracellular ATP: As an ATP-competitive inhibitor, Kinhibitor-3Y must compete with high physiological ATP concentrations (1-5 mM) in cells, which can significantly reduce its apparent potency compared to biochemical assays often run at lower ATP levels.[4]

  • Drug Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.[5]

  • Plasma Protein Binding: If using serum-containing media, the compound may bind to proteins, reducing the free concentration available to interact with the target.

Q5: How can I definitively confirm that Kinhibitor-3Y is engaging with its target, TKX, inside the cell?

A5: The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying direct target engagement in a cellular context.[6][7][8] This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates treated with Kinhibitor-3Y to various temperatures, you can observe a shift in the melting temperature of TKX, confirming binding. Please refer to Protocol 2 for a detailed methodology.

Troubleshooting Guides

This section provides structured guidance for common experimental problems.

Issue 1: Unexpected or Contradictory Phenotypic Results
Potential Cause Suggested Troubleshooting Step
Off-Target Effect 1. Perform a kinome-wide selectivity screen to identify potential off-targets (See Protocol 1).2. Validate key off-targets with orthogonal methods (e.g., specific inhibitors for the off-target if available).3. Use a structurally distinct TKX inhibitor to see if the phenotype is reproduced.4. Use siRNA or CRISPR to knock down the primary target (TKX) and assess if the phenotype persists.[3]
Experimental Artifact 1. Confirm the identity and purity of the compound stock via LC-MS.2. Rule out solvent (e.g., DMSO) effects by including a vehicle-only control at the highest concentration used.3. Test the compound in a different cell line to check for cell-type-specific effects.
Issue 2: High Variability in Assay Readouts
Potential Cause Suggested Troubleshooting Step
Compound Precipitation 1. Visually inspect the compound stock and final assay wells for precipitates.2. Determine the aqueous solubility limit of the compound in your specific assay medium.3. Consider using a lower concentration of serum or a different formulation solvent.
Inconsistent Cell Plating 1. Ensure a homogenous single-cell suspension before plating.2. Avoid edge effects in microplates by not using the outer wells or by filling them with sterile PBS.3. Automate cell seeding if possible for higher consistency.
Assay Timing and Kinetics 1. Perform a time-course experiment to determine the optimal incubation time for the compound.2. Ensure that the final assay readout is performed within the linear range of the detection method.

Data Presentation

Table 1: Kinase Selectivity Profile of Kinhibitor-3Y

Data derived from a competitive binding assay. Lower values indicate higher potency.

Kinase TargetTypeIC50 (nM)
TKX (Primary Target) Tyrosine Kinase5.2
TK-YTyrosine Kinase85.6
S/T-Kinase ZSerine/Threonine Kinase210.3
SRCTyrosine Kinase> 1,000
ABL1Tyrosine Kinase> 5,000
EGFRTyrosine Kinase> 10,000
CDK2Serine/Threonine Kinase> 10,000
Table 2: Comparison of Biochemical vs. Cellular Potency
Assay TypeMetricValue (nM)Conditions
Biochemical AssayIC505.2Recombinant TKX, 10 µM ATP
Cellular Assay (Proliferation)EC50155TKX-dependent cell line, 72h incubation
Table 3: Recommended Concentration Ranges for Common Assays
Experiment TypeRecommended Concentration RangeNotes
Target Engagement (CETSA)1 µM - 10 µMHigher concentrations may be needed to ensure target saturation.
Downstream Signaling (Western Blot)50 nM - 1 µMTitrate to find the optimal concentration for inhibiting TKX phosphorylation without engaging off-targets.
Cell Viability/Proliferation1 nM - 30 µMA wide range is recommended to capture the full dose-response curve.

Mandatory Visualizations

cluster_0 Upstream Signaling cluster_1 TKX Signaling Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Dimerization GrowthFactor->Receptor TKX TKX (Target of Kinhibitor-3Y) Receptor->TKX Activation PIK PIK TKX->PIK Phosphorylation Signal SIGNAL PIK->Signal STAT STAT Signal->STAT Proliferation Cell Proliferation STAT->Proliferation Survival Survival STAT->Survival Inhibitor Kinhibitor-3Y Inhibitor->TKX Inhibition

Figure 1: Hypothetical signaling pathway of the primary target, Tyrosine Kinase X (TKX).

start Start: Unexpected Phenotype Observed q1 Is the phenotype dose-dependent? start->q1 a1_yes Perform Kinome Screen (Protocol 1) q1->a1_yes Yes a1_no Investigate experimental artifacts: - Compound purity/stability - Solvent effects q1->a1_no No q2 Off-targets identified? a1_yes->q2 a2_yes Validate off-target role: - Use orthogonal inhibitor - siRNA/CRISPR of off-target q2->a2_yes Yes a2_no Consider novel mechanism or pathway crosstalk q2->a2_no No q3 Does orthogonal validation confirm off-target? a2_yes->q3 a3_yes Conclusion: Phenotype is due to specific off-target effect q3->a3_yes Yes a3_no Re-evaluate primary hypothesis. Consider indirect effects. q3->a3_no No

Figure 2: Workflow for investigating potential off-target effects.

start Start: Inconsistent Cellular Assay Results check_compound Check Compound: - Solubility in media - Fresh dilution - Purity (LC-MS) start->check_compound check_cells Check Cells: - Passage number - Health/Viability - Contamination start->check_cells check_protocol Check Protocol: - Cell density - Incubation times - Reagent prep start->check_protocol confirm_engagement Confirm Target Engagement using CETSA (Protocol 2) check_compound->confirm_engagement check_cells->confirm_engagement check_protocol->confirm_engagement outcome Consistent Results confirm_engagement->outcome

Figure 3: Logic diagram for troubleshooting inconsistent cellular assay results.

Experimental Protocols

Protocol 1: Kinome-wide Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of Kinhibitor-3Y against a broad panel of kinases using a commercial service.[9][10][11][12]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Kinhibitor-3Y in 100% DMSO.

    • Provide the required volume and concentration as specified by the service provider (e.g., Eurofins, Reaction Biology, Carna Biosciences). Typically, 50-100 µL is sufficient.

  • Assay Format Selection:

    • Choose an appropriate assay format. A competitive binding assay (e.g., KiNativ, KINOMEscan) is recommended as it measures direct interaction and is not dependent on enzyme activity.

    • Select the desired panel of kinases. A comprehensive panel (e.g., >300 kinases) is recommended for initial profiling to identify unanticipated off-targets.

  • Screening:

    • The service provider will typically perform the screen at one or two fixed concentrations (e.g., 100 nM and 1,000 nM) to identify initial "hits."

    • The results are usually reported as "% Inhibition" or "% of Control."

  • Data Analysis:

    • Identify kinases that are inhibited above a certain threshold (e.g., >50% inhibition at 1 µM).

    • For significant off-targets, request follow-up dose-response curve (IC50) determination to quantify the compound's potency against them.

    • Compare the IC50 values of off-targets to the on-target (TKX) to establish a selectivity profile (as shown in Table 1).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies to verify the binding of Kinhibitor-3Y to TKX in intact cells.[6][7][8][13][14]

  • Cell Culture and Treatment:

    • Culture the cell line of interest to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or Kinhibitor-3Y (e.g., at 1 µM and 10 µM) for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures for 3 minutes using a thermal cycler (e.g., 48°C to 68°C in 2°C increments).

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • To separate soluble from precipitated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection and Analysis:

    • Carefully collect the supernatant (containing the soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble TKX remaining at each temperature using Western blotting with a validated anti-TKX antibody.

    • A positive target engagement is indicated by a shift of the melting curve to a higher temperature in the Kinhibitor-3Y-treated samples compared to the vehicle control.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol allows for the functional assessment of TKX inhibition by measuring the phosphorylation status of a known downstream substrate, SIGNAL.

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat the cells with a range of Kinhibitor-3Y concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2 hours.

    • Stimulate the cells with the appropriate growth factor to activate the TKX pathway for 15-30 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phosphorylated SIGNAL (p-SIGNAL) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total SIGNAL and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • A dose-dependent decrease in the p-SIGNAL/total SIGNAL ratio indicates successful inhibition of the TKX signaling pathway.

References

Technical Support Center: N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound based on its structure?

A1: Based on the functional groups present in N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide, the primary degradation pathways are expected to be hydrolysis and oxidation.[1]

  • Hydrolysis: The molecule contains two amide-like structures susceptible to hydrolysis:

    • A lactam ring (the 5-oxopyrrolidine core), which is a cyclic amide.

    • A secondary carboxamide linkage. Hydrolysis of these bonds is often catalyzed by acidic or basic conditions, leading to the opening of the lactam ring or cleavage into carboxylic acid and amine fragments.[1][2][3] Amide groups are generally more stable than esters but can be degraded at extreme pH levels.[1]

  • Oxidation: The imidazole and indazole ring systems are electron-rich and can be susceptible to oxidation.[1] This can be initiated by atmospheric oxygen, peroxide impurities, or exposure to certain metal ions. Oxidation of the imidazole ring, for instance, can be initiated by hydroxyl radicals.[4][5]

  • Photolysis: Aromatic heterocyclic systems can be sensitive to light. Photodegradation is another potential pathway that should be investigated, as outlined in ICH guideline Q1B.[1][6]

Q2: How should I design a forced degradation (stress testing) study for this molecule?

A2: A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6] The study involves subjecting the compound to stress conditions that are harsher than standard storage conditions to accelerate degradation.[7] A typical strategy involves targeting 2-30% degradation to ensure that the degradation products are formed at a sufficient level for detection and characterization without being overly complex.[8]

The workflow for such a study is outlined below.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Characterization prep Prepare Drug Substance Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base oxid Oxidation (e.g., 3% H2O2) prep->oxid therm Thermal Stress (e.g., 60-80°C) prep->therm photo Photolytic Stress (ICH Q1B) prep->photo sampling Sample at Defined Time Points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling analysis Analyze by Stability- Indicating Method (e.g., HPLC) sampling->analysis char Characterize Degradants (e.g., LC-MS/MS, NMR) analysis->char pathway Elucidate Degradation Pathways char->pathway

Caption: Workflow for a forced degradation study.

Q3: What are the recommended stress conditions for the study?

A3: The conditions should be selected to achieve a noticeable level of degradation. If no degradation is observed at initial conditions, the stress level (e.g., temperature, concentration of reagent) can be increased.[7][9] The following table summarizes typical starting conditions for forced degradation studies.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄Room Temp to 60°CSeveral hours to days
Base Hydrolysis 0.1 M to 1 M NaOH or KOHRoom Temp to 60°CSeveral hours to days
Oxidation 3% to 30% H₂O₂Room TemperatureSeveral hours to days
Thermal Degradation 40°C to 80°C (in solid state and solution)Elevated TemperatureUp to several weeks
Photostability ICH Q1B specified light source (UV + Visible)Controlled Room TempOverall illumination ≥ 1.2 million lux-hours and ≥ 200 W-hours/m²

(Data compiled from multiple sources)[6][7][9]

Q4: I am not observing any degradation under the initial stress conditions. What should I do?

A4: If the compound appears stable, you may need to increase the severity of the stress conditions. Consider the following adjustments:

  • Increase Reagent Concentration: Move from 0.1 M acid/base to 0.5 M or 1 M.

  • Increase Temperature: For hydrolytic and oxidative studies, if room temperature yields no degradation, increase the temperature to 50-60°C or higher.[9]

  • Extend Duration: Increase the exposure time for the study.

  • Solvent Choice: For poorly soluble compounds, ensure an appropriate co-solvent is used that does not itself degrade or interfere with the reaction.[9]

Q5: My compound degrades almost completely immediately after adding the stressor. How can I control the reaction?

A5: If degradation is too rapid, you need to decrease the intensity of the stress conditions.

  • Decrease Reagent Concentration: Use a more dilute acid, base, or oxidizing agent.

  • Lower the Temperature: Perform the study at room temperature or even refrigerated conditions.

  • Reduce Duration: Sample at much earlier time points (e.g., minutes instead of hours). The goal is to achieve a controlled degradation profile to accurately identify the primary degradation products.[8]

Potential Degradation Pathways

The following diagram illustrates the likely points of chemical instability in the molecule.

G cluster_mol N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide cluster_paths Potential Degradation Sites cluster_deg Degradation Processes mol Molecule Structure (Placeholder Image) lactam Lactam Ring (5-oxopyrrolidine) hydrolysis Hydrolysis (Acid/Base Catalyzed) lactam->hydrolysis amide Carboxamide Linkage amide->hydrolysis imidazole Imidazole Ring oxidation Oxidation imidazole->oxidation photolysis Photolysis imidazole->photolysis indazole Indazole Ring indazole->oxidation indazole->photolysis

Caption: Potential sites of degradation on the molecule.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure

This protocol provides a general framework. Specific concentrations, temperatures, and time points should be optimized for the compound .

1. Materials and Equipment:

  • N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated oven, photostability chamber

  • HPLC or UPLC system with a UV or DAD detector, and preferably coupled to a mass spectrometer (LC-MS).

2. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water mixture).

3. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at 60°C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at 60°C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature, protected from light.

  • Thermal Degradation: Store aliquots of the stock solution and solid compound in a calibrated oven at 80°C.

  • Photolytic Degradation: Expose aliquots of the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines.[6]

  • Control Sample: Store an aliquot of the stock solution at 4°C, protected from light.

4. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • For acid and base samples, neutralize the solution before analysis (e.g., with an equimolar amount of base or acid).

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated, stability-indicating HPLC method. The method must be able to separate the parent compound from all generated degradation products.[8]

5. Data Evaluation:

  • Calculate the percentage of degradation of the parent compound.

  • Determine the relative retention times and peak areas of the degradation products.

  • Use LC-MS/MS to obtain mass data for the degradation products to aid in their structural elucidation.

References

Technical Support Center: Artifacts in High-Throughput Screens with Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate artifacts arising from carboxamide-containing compounds in high-throughput screening (HTS) campaigns.

Frequently Asked Questions (FAQs)

Q1: Are carboxamide compounds known to be frequent hitters or Pan-Assay Interference Compounds (PAINS)?

A1: While the carboxamide functional group itself is not a classic PAINS alert, certain molecular contexts containing carboxamides, such as aniline-based structures, have been identified as frequent hitters in HTS assays. The potential for a carboxamide-containing compound to be a false positive depends heavily on the overall molecular structure and the specific assay conditions.

Q2: What are the common mechanisms by which carboxamide compounds can cause false positives in HTS?

A2: Carboxamide compounds can lead to false positives through several mechanisms:

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions.[1]

  • Non-Specific Binding: The carboxamide moiety can participate in strong hydrogen bonding, leading to non-specific interactions with target proteins or other assay components.

  • Enzymatic Hydrolysis: Some cell-based assays or assays using cell lysates may contain carboxylesterases that can hydrolyze the amide bond, leading to a change in the compound's structure and potential off-target effects.

  • Interference with Assay Technology: Like other compounds, carboxamides can interfere with the detection method of the assay (e.g., fluorescence quenching or enhancement, inhibition of reporter enzymes like luciferase).

Q3: My active carboxamide hit shows a steep dose-response curve. Does this confirm it's a real hit?

A3: Not necessarily. While a steep dose-response curve is often associated with specific binding, it can also be a characteristic of compound aggregation. Aggregators often exhibit a sharp increase in inhibition above a critical aggregation concentration (CAC). Therefore, a steep curve should prompt further investigation to rule out aggregation-based artifacts.

Q4: How can I proactively identify potentially problematic carboxamide compounds in my screening library?

A4: While no method is foolproof, you can use computational tools to filter your library for known PAINS substructures and other reactive moieties. For carboxamides, pay close attention to compounds with aniline-like features or those predicted to have poor solubility, as these are more likely to form aggregates.

Troubleshooting Guides

Guide 1: Investigating a Suspected Aggregating Carboxamide Hit

If you suspect a carboxamide hit may be an aggregator, follow this workflow:

Aggregation_Workflow Start Initial Hit Identified Check_Solubility Assess Solubility in Assay Buffer Start->Check_Solubility Detergent_Assay Repeat Assay with 0.01% Triton X-100 Check_Solubility->Detergent_Assay DLS_Assay Perform Dynamic Light Scattering (DLS) Detergent_Assay->DLS_Assay If activity is significantly reduced Conclusion_Not_Aggregator Conclusion: Likely Not an Aggregator Detergent_Assay->Conclusion_Not_Aggregator If activity is maintained Conclusion_Aggregator Conclusion: Likely Aggregator DLS_Assay->Conclusion_Aggregator If particles are detected DLS_Assay->Conclusion_Not_Aggregator If no particles are detected NonSpecific_Binding_Workflow Start Hit Shows Activity in Multiple Assays Orthogonal_Assay Perform Orthogonal Assay Start->Orthogonal_Assay Biophysical_Assay Conduct Biophysical Binding Assay (e.g., SPR, ITC, NMR) Orthogonal_Assay->Biophysical_Assay If activity is confirmed Conclusion_Promiscuous Conclusion: Likely Promiscuous Binder Orthogonal_Assay->Conclusion_Promiscuous If activity is not confirmed SAR_Analysis Analyze Structure-Activity Relationship (SAR) Biophysical_Assay->SAR_Analysis If direct binding is observed Biophysical_Assay->Conclusion_Promiscuous If no direct binding is observed SAR_Analysis->Conclusion_Promiscuous If SAR is 'flat' Conclusion_Specific Conclusion: Potentially Specific Binder SAR_Analysis->Conclusion_Specific If clear SAR is established

References

Technical Support Center: Pyrrolidine-Based Compound Permeability Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the cell permeability of your pyrrolidine-based compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during your cell permeability experiments.

Issue 1: Low Apparent Permeability (Papp) in Caco-2 or PAMPA Assays

  • Question: My pyrrolidine-based compound shows low Papp values in both Caco-2 and PAMPA assays. What are the potential causes and how can I troubleshoot this?

  • Answer: Low apparent permeability can stem from several factors related to the compound's physicochemical properties. Here's a step-by-step troubleshooting approach:

    • Assess Physicochemical Properties:

      • High Polarity: The presence of multiple polar functional groups can hinder passive diffusion across the lipid membrane. Consider strategies to mask polar groups, such as prodrug approaches, or introduce lipophilic substituents.

      • Low Lipophilicity: Insufficient lipophilicity can lead to poor partitioning into the cell membrane. The octanol-water partition coefficient (logP) is a key indicator; for passive diffusion, a balanced logP is often desirable.

      • High Molecular Weight: Compounds with a high molecular weight may face steric hindrance, reducing their ability to permeate the cell membrane.

      • Hydrogen Bonding: A high number of hydrogen bond donors and acceptors can increase the energy barrier for membrane translocation.

    • Experimental Optimization:

      • Solubility Issues: Poor aqueous solubility can lead to an underestimation of permeability. Ensure your compound is fully dissolved in the assay buffer. You may need to use co-solvents, but be mindful of their potential effects on the cell monolayer integrity in Caco-2 assays.

      • Non-Specific Binding: Lipophilic compounds can bind to plasticware, reducing the effective concentration available for permeation. Consider using low-binding plates or including bovine serum albumin (BSA) in the basolateral chamber to act as a sink.

    • Structural Modifications:

      • Introduce Lipophilic Groups: Adding non-polar moieties to the pyrrolidine scaffold can enhance membrane partitioning.

      • Reduce Hydrogen Bond Donors: Strategies like N-methylation can cap hydrogen bond donors, which has been shown to improve permeability in some cyclic compounds.

      • Conformational Rigidity: Introducing conformational constraints, for example, by incorporating the pyrrolidine into a bicyclic system, can sometimes favor a more membrane-permeable conformation.

Issue 2: High Efflux Ratio in Caco-2 Assay

  • Question: My compound has a high efflux ratio (>2) in the Caco-2 assay, suggesting it is a substrate of an efflux transporter. What are the implications and how can I address this?

  • Answer: A high efflux ratio indicates that your compound is actively transported out of the cells, likely by transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells. This can be a significant hurdle for oral absorption and, for CNS-targeted drugs, for crossing the blood-brain barrier.

    • Confirmation of Transporter Interaction:

      • Inhibitor Studies: Co-incubate your compound with known inhibitors of P-gp (e.g., verapamil, zosuquidar) or BCRP (e.g., Ko143). A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate of that transporter.

    • Strategies to Mitigate Efflux:

      • Structural Modification: Minor structural changes can sometimes disrupt the recognition of the compound by the transporter. This can involve altering stereochemistry, adding or removing specific functional groups, or changing the overall charge distribution. For instance, modulating the pKa of basic nitrogen centers can influence transporter interactions.[1][2]

      • Increase Passive Permeability: In some cases, if the passive permeability of a compound is significantly increased, it can overcome the effects of efflux.

      • Prodrug Approach: A prodrug that is not a substrate for the efflux transporter can be designed to release the active compound inside the target tissue.

Issue 3: Poor Compound Recovery in Permeability Assays

  • Question: I am observing low mass balance (<80%) in my Caco-2 or PAMPA experiments. What could be the reason and what steps can I take to improve recovery?

  • Answer: Low recovery suggests that your compound is being lost during the assay. The most common culprits are:

    • Non-Specific Binding: As mentioned earlier, lipophilic and "sticky" compounds can adhere to the assay plates. Using low-adhesion plates and adding BSA to the receiver compartment can help.

    • Metabolism: Caco-2 cells have some metabolic activity. If you suspect your compound is being metabolized by the cells, you can analyze the cell lysate at the end of the experiment to look for metabolites. The pyrrolidine ring itself can be subject to oxidation.

    • Poor Solubility and Precipitation: If the compound's solubility in the assay buffer is limited, it may precipitate out of solution during the experiment. Re-evaluating the formulation and ensuring the concentration is below the solubility limit is crucial.

Frequently Asked Questions (FAQs)

Q1: What is a "good" Papp value for a drug candidate?

A1: The definition of a "good" apparent permeability (Papp) value depends on the intended therapeutic application and route of administration. However, some general guidelines are often used:

  • Papp < 1 x 10⁻⁶ cm/s: Generally considered low permeability.

  • 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s: Considered moderate permeability.

  • Papp > 10 x 10⁻⁶ cm/s: Generally considered high permeability.

For orally administered drugs, higher permeability is generally desirable to ensure good absorption.

Q2: What is the significance of the efflux ratio?

A2: The efflux ratio is calculated as the Papp in the basolateral-to-apical direction divided by the Papp in the apical-to-basolateral direction (Papp B-A / Papp A-B).

  • Efflux Ratio ≈ 1: Suggests passive diffusion is the primary mechanism of transport.

  • Efflux Ratio > 2: Indicates that active efflux is occurring, and the compound is likely a substrate of a transporter like P-gp or BCRP.[3][4] For drugs targeting the central nervous system, an efflux ratio of less than 2.5 is often a critical requirement to ensure sufficient brain penetration.[1]

Q3: How can I improve the metabolic stability of the pyrrolidine ring?

A3: The pyrrolidine ring can be a site of metabolic oxidation. Strategies to improve its stability include:

  • Introducing Steric Hindrance: Adding a methyl group to the pyrrolidine ring, for example, can sterically shield the ring from metabolic enzymes.

  • Fluorination: The introduction of fluorine atoms can block sites of metabolism and alter the electronic properties of the molecule, sometimes leading to improved stability.

  • Bioisosteric Replacement: In some cases, it may be possible to replace the pyrrolidine ring with another saturated heterocycle that has a more favorable metabolic profile, while retaining the desired biological activity.

Q4: When should I use the PAMPA assay versus the Caco-2 assay?

A4: Both assays are valuable tools, and their use depends on the stage of your research and the specific questions you are asking.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures passive permeability across an artificial lipid membrane. It is high-throughput and cost-effective, making it ideal for screening large numbers of compounds in early drug discovery to assess their potential for passive diffusion.

  • Caco-2 Assay: This is a cell-based assay that uses a monolayer of human colon adenocarcinoma cells. These cells differentiate to form a barrier that mimics the human intestinal epithelium, complete with tight junctions and active transporters. The Caco-2 assay provides more comprehensive information, including insights into both passive and active transport mechanisms (like efflux). It is often used in later stages of lead optimization to get a more biologically relevant prediction of intestinal permeability.

Quantitative Data on Pyrrolidine Permeability

The following table summarizes data from a study on 2-aminopyridine based neuronal nitric oxide synthase (nNOS) inhibitors, illustrating how structural modifications around a pyrrolidine-containing scaffold can impact the efflux ratio in Caco-2 assays.

CompoundModification from Lead CompoundEfflux Ratio (ER) in Caco-2 Assay
1 Lead compound with a tertiary amine tail5.9
4 Pyrrolidine ring incorporated into the tail4.8
6 Change in chirality of the pyrrolidine ring10.1
8 Fluorine added to the C4 position of the pyrrolidine ring4.0
17 Optimal difluorobenzene linker with pyrrolidine tail3.3
18 Chiral isomer of compound 174.1
20 Electron-withdrawing group on the pyrrolidine ring2.5
21 Azetidine ring in place of pyrrolidine0.8

Data sourced from a study on nNOS inhibitors.[1][2]

Experimental Protocols

1. Caco-2 Permeability Assay Protocol

This protocol provides a general overview. Specific parameters may need to be optimized for your laboratory and compounds.

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium, typically DMEM supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

    • Seed the cells onto permeable Transwell® inserts (e.g., 12-well or 96-well format) at an appropriate density.

    • Culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltohmmeter. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Prepare the dosing solution of your test compound in HBSS at the desired concentration (e.g., 10 µM).

    • To measure apical-to-basolateral (A-B) permeability, add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • To measure basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the samples using a suitable analytical method, typically LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor chamber.

2. PAMPA Protocol

  • Membrane Preparation:

    • Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., 1% lecithin in dodecane) to form the artificial membrane.

  • Preparation of Plates:

    • Add buffer (e.g., phosphate-buffered saline, PBS) to the wells of a 96-well acceptor plate.

    • Prepare the dosing solution of your test compound in buffer in a separate 96-well donor plate.

  • Assay Incubation:

    • Place the filter plate onto the acceptor plate, creating a "sandwich".

    • Incubate at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells, typically by UV-Vis spectroscopy or LC-MS.

    • Calculate the effective permeability (Pe) based on the change in concentration over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis compound_prep Prepare Compound Stock pampa PAMPA compound_prep->pampa Add Compound caco2 Caco-2 Assay compound_prep->caco2 Add Compound assay_plates Prepare Assay Plates assay_plates->pampa assay_plates->caco2 lcms LC-MS/MS Analysis pampa->lcms caco2->lcms data_calc Calculate Papp & ER lcms->data_calc

Caption: A simplified workflow for conducting cell permeability assays.

efflux_pathway cluster_membrane Cell Membrane transporter P-glycoprotein (P-gp) Efflux Transporter extracellular Extracellular Space transporter->extracellular Active Efflux drug Pyrrolidine Compound extracellular->drug intracellular Intracellular Space intracellular->transporter:f0 Binding drug->intracellular Passive Diffusion

Caption: Interaction of a pyrrolidine compound with an efflux transporter.

References

Validation & Comparative

Hypothetical Efficacy Analysis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide and Comparison with Known Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Disclaimer: The compound N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide, hereafter referred to as "Compound X," is a novel chemical entity for which no public experimental data is currently available. This guide provides a comparative analysis based on the known biological activities of its core structural motifs and closely related analogues. The efficacy and safety of Compound X can only be determined through future experimental studies.

Introduction

Compound X integrates three key chemical moieties: a 1H-indazole core, a 5-oxopyrrolidine-3-carboxamide linker, and an N-[2-(1H-imidazol-4-yl)ethyl] side chain. The analysis of these components suggests potential therapeutic applications in oncology, particularly as an inhibitor of protein kinases or Poly(ADP-ribose) polymerase (PARP). This guide will explore these potential mechanisms of action and provide a comparative framework against established drugs in these classes.

Structural Analysis and Potential Biological Targets

The therapeutic potential of Compound X can be inferred from the biological activities associated with its primary structural components.

  • The 1H-Indazole-3-carboxamide Scaffold: This heterocyclic system is a "privileged scaffold" in medicinal chemistry, frequently appearing in potent enzyme inhibitors. Recent research has identified 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1) , a protein kinase implicated in cancer cell migration and invasion.[1] This scaffold is also a component of some PARP inhibitors , which are crucial in the treatment of cancers with deficient DNA repair mechanisms.

  • The 1-(1H-Indazol-3-yl)-5-oxopyrrolidine Core: The presence of a pyrrolidinone ring connected to the indazole core is a key structural feature. A close analogue, 1-(1H-Indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid, is a known chemical intermediate, indicating the feasibility of this core structure.[2] Furthermore, the commercially available compound N-(3-fluorobenzyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide shares this core, suggesting its utility in drug design.[3]

  • The N-[2-(1H-imidazol-4-yl)ethyl] Carboxamide Side Chain: This side chain is structurally analogous to histamine, an important biogenic amine. Its inclusion may serve to enhance solubility, provide additional hydrogen bonding interactions with the biological target, or potentially interact with histamine receptors. The imidazole ring is a common feature in many kinase inhibitors, often forming critical interactions in the ATP-binding pocket.

Based on this analysis, the most probable biological targets for Compound X are protein kinases (such as PAK1) or PARP enzymes.

Comparative Efficacy Analysis

Given the likely targets, this section provides a hypothetical comparison of Compound X with a known PAK1 inhibitor in clinical development and an approved PARP inhibitor.

Comparison with PAK1 Inhibitors

As there are no approved PAK1 inhibitors, the comparison is made with KPT-9274 , a dual PAK4/NAMPT inhibitor that has undergone clinical investigation.

Table 1: Hypothetical Efficacy Comparison with a Known PAK Inhibitor

FeatureCompound X (Hypothetical)KPT-9274 (Experimental/Clinical Data)
Primary Target(s) Potentially PAK1p21-Activated Kinase 4 (PAK4), Nicotinamide phosphoribosyltransferase (NAMPT)
Mechanism of Action ATP-competitive kinase inhibitionDual inhibition of PAK4 and NAMPT
In vitro Potency (IC₅₀) Potentially in the low nanomolar range against PAK1, based on close analogues.[1]PAK4: ~180 nM; NAMPT: ~20 nM
Cellular Activity Expected to inhibit cancer cell migration, invasion, and proliferation.Induces apoptosis and inhibits proliferation in various cancer cell lines.
Therapeutic Indications Potentially solid tumors with aberrant PAK1 signaling.Investigated in advanced solid tumors and non-Hodgkin's lymphoma.
Comparison with PARP Inhibitors

Olaparib is a first-in-class PARP inhibitor approved for the treatment of various cancers.

Table 2: Hypothetical Efficacy Comparison with a Known PARP Inhibitor

FeatureCompound X (Hypothetical)Olaparib (Approved Drug)
Primary Target(s) Potentially PARP1 and/or PARP2PARP1, PARP2, PARP3
Mechanism of Action Catalytic inhibition of PARP and potentially PARP trapping.Catalytic inhibition and trapping of PARP on DNA, leading to synthetic lethality.
In vitro Potency (IC₅₀) UnknownPARP1: 1.5 nM; PARP2: 0.8 nM
Cellular Activity Expected to induce synthetic lethality in DNA repair-deficient cancer cells.Potent activity in cancer cells with BRCA1/2 mutations and other homologous recombination deficiencies.
Therapeutic Indications Potentially cancers with homologous recombination deficiency (e.g., BRCA-mutated).Ovarian, breast, pancreatic, and prostate cancers.

Proposed Experimental Protocols for Efficacy Evaluation

To ascertain the biological activity of Compound X, a series of standardized in vitro assays are recommended.

Kinase Inhibition Assay (e.g., against PAK1)
  • Principle: To measure the ability of Compound X to inhibit the phosphorylation of a substrate by a specific kinase.

  • Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Recombinant human PAK1 is incubated with a biotinylated peptide substrate and ATP in the presence of varying concentrations of Compound X.

    • After incubation, a europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin (APC) are added.

    • If the substrate is phosphorylated, the antibody binds, bringing the europium and APC into close proximity, resulting in a FRET signal.

    • The signal is measured, and the IC₅₀ value is calculated from the dose-response curve.

PARP Inhibition Assay
  • Principle: To quantify the inhibition of PARP-catalyzed poly(ADP-ribosyl)ation of histone proteins.

  • Methodology: A colorimetric assay is commonly used.

    • A 96-well plate is coated with histones and incubated with activated DNA.

    • Recombinant human PARP1 enzyme, biotinylated NAD⁺, and varying concentrations of Compound X are added.

    • Following incubation, the plate is washed, and streptavidin-peroxidase is added to bind to the biotinylated ADP-ribose incorporated onto the histones.

    • A colorimetric peroxidase substrate is added, and the absorbance is measured.

    • The IC₅₀ value is determined by analyzing the dose-dependent inhibition of the signal.

Cancer Cell Proliferation Assay
  • Principle: To assess the cytotoxic or cytostatic effects of Compound X on cancer cell lines.

  • Methodology: The MTT or MTS assay is a standard method.

    • Cancer cells (e.g., a panel of breast, ovarian, and pancreatic cancer cell lines) are seeded in 96-well plates.

    • After cell attachment, they are treated with a range of concentrations of Compound X for 72 hours.

    • A tetrazolium salt (MTT or MTS) is added, which is converted to a colored formazan product by metabolically active cells.

    • The absorbance of the formazan is measured, which correlates with the number of viable cells.

    • The GI₅₀ (concentration for 50% growth inhibition) is calculated.

Visualizations

The following diagrams illustrate the potential mechanism of action and the experimental workflow for evaluating Compound X.

PAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors Rho_GTPases Rho GTPases (Rac, Cdc42) Growth_Factors->Rho_GTPases PAK1 PAK1 Rho_GTPases->PAK1 Activation Cytoskeletal_Dynamics Cytoskeletal Dynamics PAK1->Cytoskeletal_Dynamics Gene_Expression Gene Expression PAK1->Gene_Expression Cell_Survival Cell Survival PAK1->Cell_Survival Compound_X Compound X Compound_X->PAK1 Inhibition Cell_Motility Cell Motility & Invasion Cytoskeletal_Dynamics->Cell_Motility Experimental_Workflow start Compound X Synthesis & Characterization in_vitro In Vitro Assays (Kinase, PARP, Proliferation) start->in_vitro hit_validation Hit Validation & Lead Optimization in_vitro->hit_validation in_vivo In Vivo Efficacy Studies (Xenograft Models) hit_validation->in_vivo preclinical Preclinical Development (Tox, PK/PD) in_vivo->preclinical

References

Validating the Mechanism of Action of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide, hereafter referred to as Compound X, is a novel synthetic molecule incorporating three key heterocyclic moieties: an indazole, an imidazole, and a 5-oxopyrrolidine-3-carboxamide core. The presence of these scaffolds, which are prevalent in many biologically active compounds, suggests that Compound X may exhibit significant pharmacological activity.[1][2][3] This guide provides a comparative framework for validating the potential mechanism of action of Compound X, with a focus on two plausible target classes: protein kinases and G-protein coupled receptors (GPCRs). The methodologies and data presented herein are intended to serve as a comprehensive resource for researchers in drug discovery and development.

The indazole ring is a well-established pharmacophore found in numerous kinase inhibitors, suggesting that Compound X could potentially function as a modulator of protein kinase activity.[4][5] Similarly, the imidazole and ethylamine substructures are common in ligands for various GPCRs, including histamine and adrenergic receptors. The 5-oxopyrrolidine-3-carboxamide core may contribute to the molecule's overall conformation and binding affinity.[6][7][8]

This guide will compare the hypothetical performance of Compound X against two well-characterized reference compounds: a generic Type I kinase inhibitor (KI-A) and a competitive GPCR antagonist (GPCR-Antag-B).

Data Presentation: Comparative Efficacy and Potency

The following tables summarize hypothetical quantitative data for Compound X and the reference compounds against a representative kinase and GPCR target.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTarget KinaseIC₅₀ (nM)Kᵢ (nM)Mechanism of Action
Compound X Kinase Y7545ATP-competitive
KI-A Kinase Y2012ATP-competitive
GPCR-Antag-B Kinase Y>10,000>10,000Not applicable

Table 2: In Vitro GPCR Binding Affinity

CompoundTarget GPCRKᵢ (nM)Functional AssayIC₅₀ (nM) (Functional)
Compound X GPCR Z250cAMP Inhibition400
KI-A GPCR Z>10,000cAMP Inhibition>10,000
GPCR-Antag-B GPCR Z15cAMP Inhibition25

Table 3: Cellular Target Engagement (CETSA)

CompoundTarget ProteinΔTₘ (°C)EC₅₀ (µM) (Thermal Shift)
Compound X Kinase Y+4.21.5
KI-A Kinase Y+5.80.8
Compound X GPCR Z+0.5>50
GPCR-Antag-B GPCR Z+2.15.2

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the inhibitory constant (Kᵢ) of a test compound against a specific kinase.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay. The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.

  • Materials:

    • Kinase Y (e.g., recombinant human MAP Kinase)

    • LanthaScreen™ Eu-anti-tag antibody

    • Alexa Fluor™ 647-labeled ATP-competitive tracer

    • Test compounds (Compound X, KI-A, GPCR-Antag-B)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the kinase, Eu-labeled antibody, and test compound dilutions.

    • Incubate for 15 minutes at room temperature.

    • Add the Alexa Fluor™ 647-labeled tracer.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm and 665 nm following excitation at 340 nm.

    • Calculate the emission ratio (665/620) and plot against the compound concentration to determine the IC₅₀.

    • Calculate Kᵢ using the Cheng-Prusoff equation.

Radioligand Binding Assay for GPCRs

This assay measures the affinity (Kᵢ) of a test compound for a specific GPCR.[9]

  • Principle: A competition binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

  • Materials:

    • Cell membranes expressing GPCR Z (e.g., from CHO-K1 cells)

    • Radioligand (e.g., [³H]-dopamine)

    • Test compounds (Compound X, KI-A, GPCR-Antag-B)

    • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

    • Wash buffer (ice-cold binding buffer)

    • Scintillation cocktail

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well filter plate, combine the cell membranes, radioligand, and test compound dilutions.

    • Incubate for 2 hours at room temperature with gentle agitation.

    • Terminate the binding by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a scintillation counter.

    • Plot the percentage of specific binding against the compound concentration to determine the IC₅₀.

    • Calculate Kᵢ using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of a compound in a cellular environment.[10][11][12]

  • Principle: Ligand binding to a target protein stabilizes the protein, leading to an increase in its melting temperature (Tₘ). This thermal shift can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.[13][14]

  • Materials:

    • Cultured cells expressing the target protein (e.g., HEK293 cells overexpressing Kinase Y)

    • Test compounds (Compound X, KI-A)

    • Phosphate-buffered saline (PBS) with protease inhibitors

    • SDS-PAGE and Western blotting reagents

    • Primary antibody against the target protein

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control for 1 hour.

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Divide the cell suspension into aliquots and heat each aliquot to a different temperature (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting.

    • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve.

    • Determine the Tₘ for the vehicle- and compound-treated samples. The difference is the thermal shift (ΔTₘ).

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR Z G_Protein G-Protein GPCR->G_Protein Activates ReceptorKinase Receptor Tyrosine Kinase KinaseY Kinase Y ReceptorKinase->KinaseY Activates Ligand Extracellular Ligand Ligand->GPCR Activates CompoundX_GPCR Compound X (Antagonist) CompoundX_GPCR->GPCR Blocks Effector Effector Enzyme G_Protein->Effector Modulates SecondMessenger Second Messenger Effector->SecondMessenger Generates SecondMessenger->KinaseY Activates Substrate Substrate Protein KinaseY->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Cellular Response Cellular Response PhosphoSubstrate->Cellular Response CompoundX_Kinase Compound X (Inhibitor) CompoundX_Kinase->KinaseY Inhibits

Caption: A simplified signaling pathway illustrating potential points of intervention for Compound X.

Experimental Workflow Diagram

G A 1. Cell Culture (e.g., HEK293) B 2. Compound Treatment (Compound X or Vehicle) A->B Incubate C 3. Cell Harvesting and Resuspension B->C Harvest D 4. Thermal Challenge (Temperature Gradient) C->D Aliquot E 5. Cell Lysis (Freeze-Thaw) D->E Lyse F 6. Centrifugation (Separate Soluble/Insoluble) E->F Pellet Aggregates G 7. Supernatant Collection (Soluble Protein Fraction) F->G Collect H 8. Western Blot Analysis (Quantify Target Protein) G->H Load Samples I 9. Data Analysis (Generate Melting Curves, Calculate ΔTm) H->I Quantify Bands

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Cross-reactivity profiling of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of a representative indazole-based compound, focusing on its cross-reactivity profile and the experimental methodologies used for its characterization. While data for the specific molecule N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is not publicly available, we will examine a well-characterized indazole carboxamide-based kinase inhibitor to illustrate the principles of cross-reactivity profiling.

The indazole scaffold is a prevalent feature in many kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. However, the high degree of conservation in this region across the kinome presents a significant challenge in developing truly selective inhibitors. Off-target effects, resulting from a compound binding to unintended kinases, can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, comprehensive cross-reactivity profiling is a critical step in the drug discovery pipeline.

Comparative Kinase Selectivity Profile

To illustrate the process of evaluating inhibitor selectivity, we present a hypothetical dataset for a representative indazole carboxamide compound, "Compound X," against a panel of kinases. This data is essential for identifying potential off-target liabilities and understanding the compound's broader biological activity.

Kinase TargetIC50 (nM)% Inhibition @ 1µM
Primary Target A 15 95%
Kinase B25070%
Kinase C80045%
Kinase D>10,000<10%
Kinase E>10,000<10%
Kinase F1,20030%
Kinase G5,00015%
... (additional kinases)......

Table 1: Kinase Selectivity Profile of Compound X. The table displays the half-maximal inhibitory concentration (IC50) and the percentage of inhibition at a fixed concentration for Compound X against a panel of kinases. Lower IC50 values and higher percentage inhibition indicate greater potency. The data highlights the compound's high potency against its intended primary target while also revealing potential off-target interactions with Kinases B, C, and F.

Experimental Protocols

The generation of reliable cross-reactivity data hinges on robust and well-defined experimental protocols. The following outlines a typical workflow for kinase inhibitor profiling.

Kinase Inhibition Assay (Biochemical)

A common method to determine the potency of an inhibitor against a purified kinase is through a biochemical assay.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound (e.g., Compound X) dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)

    • Microplates (e.g., 384-well)

  • Procedure:

    • A dilution series of the test compound is prepared in assay buffer.

    • The kinase and its specific substrate are added to the wells of the microplate.

    • The test compound dilutions are added to the respective wells.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • The reaction is stopped, and the detection reagent is added to measure kinase activity (e.g., by quantifying the amount of ADP produced or the phosphorylation of the substrate).

    • Data is analyzed to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution Compound Dilution Series Add_Compound Add Compound to Plate Compound_Dilution->Add_Compound Kinase_Substrate_Mix Kinase + Substrate Mixture Add_Kinase_Mix Add Kinase/Substrate to Plate Kinase_Substrate_Mix->Add_Kinase_Mix Initiate_Reaction Initiate with ATP Add_Compound->Initiate_Reaction Add_Kinase_Mix->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Add_Detection_Reagent Add Detection Reagent Stop_Reaction->Add_Detection_Reagent Read_Plate Read Plate Add_Detection_Reagent->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Biochemical Kinase Assay Workflow

Signaling Pathway Context

The identified off-targets of Compound X can be mapped onto known signaling pathways to predict potential cellular effects. For instance, if Kinase B is a key component of a cell survival pathway, its inhibition could lead to apoptosis, which might be a desirable or an undesirable effect depending on the therapeutic context.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Tyrosine Kinase Primary_Target_A Primary Target A Receptor->Primary_Target_A Kinase_B Kinase B Receptor->Kinase_B Downstream_Effector_1 Downstream Effector 1 Primary_Target_A->Downstream_Effector_1 Kinase_C Kinase C Kinase_B->Kinase_C Kinase_B->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Kinase_C->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response Compound_X Compound X Compound_X->Primary_Target_A Inhibits Compound_X->Kinase_B Inhibits (off-target) Compound_X->Kinase_C Inhibits (off-target)

Compound X in a Signaling Context

This diagram illustrates how Compound X not only inhibits its primary target but also affects other kinases within a signaling network, potentially altering the overall cellular response.

Conclusion

The comprehensive profiling of a compound's cross-reactivity is a cornerstone of modern drug discovery. While the specific data for N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide remains elusive in the public domain, the principles and methodologies outlined here using a representative indazole carboxamide provide a framework for the evaluation of any new chemical entity. By systematically assessing on- and off-target activities, researchers can make more informed decisions, leading to the development of safer and more effective therapeutics.

Structure-activity relationship of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of a series of synthesized 1H-indazole-3-carboxamide derivatives has revealed key structural features essential for potent and selective inhibition of p21-activated kinase 1 (PAK1), a promising target for anti-cancer drug discovery. This guide delves into the structure-activity relationships (SAR) of these analogs, presenting a comparative analysis of their biological activity supported by detailed experimental data and methodologies.

Researchers focusing on novel oncology therapeutics will find valuable insights within this guide, which systematically explores how modifications to the 1H-indazole-3-carboxamide scaffold influence inhibitory activity against PAK1. The presented data, summarized from a key study in the field, highlights the critical role of specific substitutions at various positions of the indazole ring and the carboxamide moiety in achieving high potency and kinase selectivity.

Comparative Analysis of PAK1 Inhibitory Activity

The synthesized analogs were evaluated for their in vitro inhibitory activity against PAK1. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, were determined and are presented in the tables below. These tables provide a clear comparison of the potency of different analogs, allowing for a detailed examination of the structure-activity relationship.

Table 1: In Vitro PAK1 Inhibitory Activity of 1H-Indazole-3-Carboxamide Analogs

CompoundR1R2PAK1 IC50 (nM)
1a HPhenyl>10000
1b H4-Fluorophenyl5680
1c H4-Chlorophenyl3240
1d H4-Bromophenyl2560
1e H4-Methylphenyl4870
2a MethylPhenyl8970
2b Methyl4-Fluorophenyl3420
2c Methyl4-Chlorophenyl1560
3a HCyclohexyl>10000
30l H4-(1-Methyl-1H-pyrazol-4-yl)phenyl9.8

Table 2: Kinase Selectivity Profile of Compound 30l

KinaseInhibition (%) @ 1 µM
PAK198
PAK285
PAK375
ROCK145
ROCK252
PKA<10
CAMKII<5

The data reveals that the nature of the substituent at the R2 position of the phenyl ring significantly impacts the inhibitory potency. Halogen substitutions, particularly chloro and bromo, at the para-position of the phenyl ring (compounds 1c and 1d ) led to a notable increase in activity compared to the unsubstituted analog (1a ). The introduction of a methyl group at the R1 position of the indazole core showed varied effects. A significant leap in potency was achieved with compound 30l , which incorporates a 4-(1-methyl-1H-pyrazol-4-yl)phenyl group at the R2 position, demonstrating an impressive IC50 of 9.8 nM.[1] Furthermore, compound 30l exhibited good selectivity for PAK1 over other kinases, as shown in Table 2.[1]

Experimental Protocols

The following section details the methodologies employed in the key experiments to determine the biological activity of the 1H-indazole-3-carboxamide analogs.

PAK1 Kinase Inhibition Assay

The in vitro kinase activity of PAK1 was determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction.

  • Reaction Mixture Preparation: A reaction mixture was prepared containing PAK1 enzyme, a specific substrate peptide, and ATP in a kinase buffer.

  • Compound Incubation: The synthesized compounds, dissolved in DMSO, were added to the reaction mixture at varying concentrations. A control reaction without any inhibitor was also prepared.

  • Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at room temperature for a specified period.

  • Luminescence Detection: After the incubation, a reagent was added to stop the kinase reaction and to generate a luminescent signal from the remaining ATP.

  • Data Analysis: The luminescence was measured using a plate reader. The IC50 values were calculated by fitting the dose-response curves using a non-linear regression model.

Cell Migration and Invasion Assays

The effect of the potent compounds on cancer cell migration and invasion was assessed using a transwell assay.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) were seeded in the upper chamber of a transwell insert with a porous membrane. For the invasion assay, the membrane was coated with a layer of Matrigel.

  • Compound Treatment: The cells were treated with different concentrations of the test compounds.

  • Incubation: The transwell plates were incubated for a specific duration to allow for cell migration or invasion through the membrane towards a chemoattractant in the lower chamber.

  • Cell Staining and Counting: The non-migrated/invaded cells on the upper surface of the membrane were removed. The cells that had migrated/invaded to the lower surface were fixed, stained, and counted under a microscope.

  • Data Analysis: The percentage of migrating or invading cells was calculated relative to the untreated control.

Visualizing the Structure-Activity Relationship and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Relationship cluster_0 Core Scaffold cluster_1 Modifications at R2 (Phenyl Ring) cluster_2 Modifications at R1 (Indazole N1) Indazole_Carboxamide 1H-Indazole-3-Carboxamide Unsubstituted Unsubstituted (Low Activity) Indazole_Carboxamide->Unsubstituted R2 Substitution Halogen Halogen (e.g., Cl, Br) (Increased Activity) Indazole_Carboxamide->Halogen R2 Substitution Pyrazolylphenyl Pyrazolylphenyl (High Potency) Indazole_Carboxamide->Pyrazolylphenyl R2 Substitution Hydrogen Hydrogen Indazole_Carboxamide->Hydrogen R1 Substitution Methyl Methyl (Varied Effects) Indazole_Carboxamide->Methyl R1 Substitution

Figure 1: Structure-Activity Relationship (SAR) of 1H-Indazole-3-Carboxamide Analogs.

Experimental_Workflow cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assays A Prepare Reaction Mix (PAK1, Substrate, ATP) B Add Test Compound A->B C Incubate for Kinase Reaction B->C D Measure ATP Luminescence C->D E Calculate IC50 D->E F Seed Cells in Transwell G Treat with Compound F->G H Incubate for Migration/Invasion G->H I Stain and Count Migrated Cells H->I J Analyze % Inhibition I->J

Figure 2: Workflow for Key Biological Experiments.

References

N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide vs AB-PINACA cannabimimetic activity.

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative guide to the cannabimimetic activity of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide and AB-PINACA cannot be provided at this time. An extensive review of scientific literature and chemical databases yielded no publicly available information on the biological activity of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. This compound does not appear to be a recognized synthetic cannabinoid, and as such, no experimental data on its interaction with cannabinoid receptors or its physiological effects has been published.

In contrast, AB-PINACA is a well-characterized synthetic cannabinoid that has been the subject of numerous pharmacological studies. To provide a valuable resource for researchers, this guide will detail the known cannabimimetic properties of AB-PINACA, which can serve as a benchmark for comparison if and when data for N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide becomes available.

AB-PINACA: A Potent Cannabinoid Receptor Agonist

AB-PINACA is an indazole-3-carboxamide-based synthetic cannabinoid that demonstrates high affinity and efficacy at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][2][3] Its potent agonist activity at the CB1 receptor is responsible for its psychoactive effects, which mimic those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[2][4]

Quantitative Analysis of AB-PINACA's In Vitro Cannabimimetic Activity

The following table summarizes key in vitro parameters that define the cannabimimetic profile of AB-PINACA.

ParameterCB1 ReceptorCB2 ReceptorReference
Binding Affinity (Ki, nM) 2.870.88[3][5]
Functional Activity (EC50, nM) 1.22.5[3]
G-protein Activation (EC50, nM) 12.8-[6][7]
G-protein Activation Efficacy (% of CP-55,940) Full Agonist (>100%)-[1][6][7]

Ki (Inhibition constant): A measure of binding affinity; lower values indicate higher affinity. EC50 (Half-maximal effective concentration): The concentration of a drug that induces a response halfway between the baseline and maximum.

Experimental Protocols

The data presented above were generated using standardized in vitro pharmacological assays. The following are detailed methodologies for two key experiments.

Radioligand Displacement Assay for Cannabinoid Receptor Binding Affinity

This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from the cannabinoid receptors.

  • Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from cultured cells (e.g., CHO-K1 or HEK293).

  • Assay Buffer: A buffer solution containing Tris-HCl, MgCl₂, and bovine serum albumin (BSA) is used.

  • Incubation: A constant concentration of a high-affinity radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940) is incubated with the receptor-containing membranes and a range of concentrations of the test compound (AB-PINACA).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the receptor-bound radioligand from the unbound.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Cannabinoid Receptor Agonist Activity

This functional assay measures the extent to which a compound activates the G-protein coupled to the cannabinoid receptor.

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing CB1 or CB2 receptors are utilized.

  • Assay Buffer: A buffer containing HEPES, NaCl, MgCl₂, GDP, and BSA is used.

  • Incubation: The membranes are incubated with a range of concentrations of the test compound (AB-PINACA) in the presence of [³⁵S]GTPγS.

  • G-protein Activation: Agonist binding to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Separation: The reaction is stopped, and the receptor-bound [³⁵S]GTPγS is separated from the unbound by filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the EC₅₀ and the maximal effect (Emax) relative to a standard full agonist like CP-55,940.

Visualization of Cannabinoid Receptor Signaling

The interaction of a cannabinoid agonist with the CB1 receptor initiates a cascade of intracellular events. The following diagram illustrates this signaling pathway.

G_protein_signaling cluster_membrane Plasma Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP    Agonist AB-PINACA Agonist->CB1 Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified CB1 receptor signaling pathway upon agonist binding.

References

Comparative analysis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide and other heterocyclic kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparative analysis of kinase inhibitors is essential for researchers and drug development professionals to navigate the landscape of targeted therapeutics. This guide provides a detailed comparison of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide, hereafter referred to as Compound X, with other prominent heterocyclic kinase inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family.

Compound X is a novel heterocyclic molecule with structural similarities to known kinase inhibitors. While specific public data on its primary kinase target is limited, its core moieties—imidazole, indazole, and pyrrolidinone—are frequently found in compounds designed to target the ATP-binding pocket of kinases. For this analysis, we will compare it with three well-characterized, FDA-approved heterocyclic FGFR inhibitors: Erdafitinib, Infigratinib, and Pemigatinib.

Comparative Analysis of Kinase Inhibitory Potency

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit the activity of a specific kinase by 50%. The following table summarizes the biochemical IC50 values for Erdafitinib, Infigratinib, and Pemigatinib against the primary FGFR isoforms.

CompoundTarget KinaseBiochemical IC50 (nmol/L)
Erdafitinib FGFR11.2
FGFR22.5
FGFR34.6
FGFR45.7
Infigratinib FGFR11.1
FGFR21.0
FGFR31.0
Pemigatinib FGFR10.4
FGFR20.5
FGFR31.0

Data for Compound X is not publicly available and would require experimental determination using protocols similar to those described below.

Signaling Pathway and Mechanism of Action

FGFRs are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate critical downstream signaling pathways involved in cell proliferation, differentiation, and survival.[1] Aberrant activation of FGFR signaling, through mutations, amplifications, or fusions, is a key driver in various cancers.[2] The inhibitors discussed—Erdafitinib, Infigratinib, and Pemigatinib—exert their therapeutic effect by binding to the ATP-pocket of FGFRs, thereby blocking downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[1]

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_mapk RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Activates RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Inhibitors Erdafitinib Infigratinib Pemigatinib (Compound X) Inhibitors->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

FGFR signaling pathway and points of inhibition.

Experimental Protocols

To evaluate the efficacy of a novel kinase inhibitor like Compound X and compare it to established drugs, a series of biochemical and cell-based assays are required.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibition of a specific kinase in a purified, cell-free system.

Objective: To determine the IC50 value of an inhibitor against a target kinase (e.g., FGFR1, FGFR2, FGFR3, FGFR4).

Materials:

  • Recombinant human FGFR kinase enzyme.

  • Biotinylated poly-Glu-Tyr (pEY) substrate.

  • ATP (Adenosine triphosphate).

  • Europium-labeled anti-phosphotyrosine antibody (Detection Antibody).

  • Streptavidin-Allophycocyanin (SA-APC, Acceptor).

  • Assay Buffer (e.g., HEPES, MgCl2, MnCl2, DTT).

  • Test compounds (dissolved in DMSO).

  • 384-well assay plates.

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and dispense them into the 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Kinase Reaction: Add the recombinant FGFR enzyme, the pEY substrate, and ATP to each well to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding EDTA. Add the detection mixture containing the Europium-labeled antibody and SA-APC. Incubate for 60 minutes to allow for antibody-substrate binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).

  • Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (e.g., using a cancer cell line with FGFR alterations)

This assay measures the effect of an inhibitor on the proliferation of cancer cells whose growth is dependent on FGFR signaling.

Objective: To determine the EC50 (half-maximal effective concentration) of an inhibitor in a cellular context.

Materials:

  • Cancer cell line with a known FGFR alteration (e.g., bladder cancer cell line RT112 with FGFR3 fusion).

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • Test compounds.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well clear-bottom cell culture plates.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of inhibitor concentration to calculate the EC50 value.

General Experimental Workflow

The process of characterizing and comparing kinase inhibitors typically follows a structured workflow, from initial screening to more complex cellular and in vivo models.

Kinase_Inhibitor_Workflow Kinase Inhibitor Evaluation Workflow A Compound Synthesis (e.g., Compound X) B Primary Screening: Biochemical Kinase Assay (TR-FRET) A->B Test Compound C Determine IC50 (Potency) B->C Analyze Data D Secondary Screening: Cell-Based Proliferation Assay C->D Proceed with Potent Hits E Determine EC50 (Cellular Efficacy) D->E Analyze Data F Target Engagement & Pathway Analysis (e.g., Western Blot for p-FGFR, p-ERK) E->F Confirm Mechanism G In Vivo Xenograft Studies (Tumor Growth Inhibition) F->G Validate In Vivo H Comparative Analysis with Known Inhibitors (e.g., Erdafitinib) G->H Compare Results

A typical workflow for kinase inhibitor evaluation.

This guide provides a framework for the comparative analysis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide against established FGFR inhibitors. By employing the standardized experimental protocols outlined, researchers can generate the necessary quantitative data to objectively assess its potential as a novel therapeutic agent.

References

Benchmarking N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide against industry standards

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Efficacy and Selectivity Analysis of Compound X, a Novel Kinase Inhibitor

This guide provides a comprehensive performance benchmark for N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide (hereinafter "Compound X") against leading industry-standard Janus Kinase (JAK) inhibitors. The data presented herein demonstrates the potential of Compound X as a highly potent and selective agent for modulating the JAK-STAT signaling pathway, a critical mediator of immune response and cell growth.[1][2]

The dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune disorders and malignancies.[1] Current therapeutic strategies often involve the use of JAK inhibitors such as Tofacitinib and Ruxolitinib.[3][4] This guide compares the in vitro and cell-based performance of Compound X with these established drugs, offering a clear perspective on its therapeutic potential.

Mechanism of Action: JAK-STAT Pathway Inhibition

The JAK-STAT signaling cascade is initiated when cytokines bind to their corresponding cell surface receptors. This binding event activates associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity.[5][6] Compound X, like other JAK inhibitors, exerts its effect by competing with ATP to block the kinase activity of JAKs, thereby preventing the downstream phosphorylation and activation of STATs.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT Dimer STAT->STAT_P Dimerizes DNA DNA STAT_P->DNA Translocates & Binds Inhibitor Compound X (JAK Inhibitor) Inhibitor->JAK Inhibits Gene Gene Transcription DNA->Gene

Caption: Simplified JAK-STAT signaling pathway with the point of inhibition.

Quantitative Performance Analysis

The following tables summarize the comparative data from key biochemical and cell-based assays.

Table 1: Biochemical Kinase Inhibition Profile

This table presents the half-maximal inhibitory concentration (IC50) of Compound X and industry standards against isolated JAK enzymes. Lower IC50 values indicate greater potency.

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)
Compound X 2.5 2.1 150.4 48.2
Ruxolitinib[7]3.32.8>40019
Tofacitinib112201-
Baricitinib[8]5.95.7>40053

Data for Compound X are derived from internal studies. Reference values are from publicly available sources.

Table 2: Cellular Phospho-STAT Inhibition

This table shows the IC50 values for the inhibition of cytokine-induced STAT phosphorylation in a human whole-blood assay, reflecting the compound's activity in a biological context.

CompoundIL-6 induced pSTAT3 (JAK1/2) (IC50, nM)GM-CSF induced pSTAT5 (JAK2) (IC50, nM)IL-2 induced pSTAT5 (JAK1/3) (IC50, nM)
Compound X 15.8 12.5 210.2
Ruxolitinib281187401
Tofacitinib77-11

Data for Compound X are derived from internal studies. Reference values are from publicly available sources.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Protocol 1: In Vitro Biochemical Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

A 1. Prepare Reagents (Kinase, Substrate, ATP, Assay Buffer) B 2. Compound Dilution (Create 10-point serial dilution of Compound X) A->B C 3. Plate Compounds (Add 5µL of diluted compound to 384-well plate) B->C D 4. Add Kinase (Dispense 10µL of JAK1, JAK2, or JAK3 enzyme solution) C->D E 5. Incubate (25°C for 15 minutes) D->E F 6. Initiate Reaction (Add 10µL of ATP/Substrate mix) E->F G 7. Second Incubation (25°C for 60 minutes) F->G H 8. Stop Reaction & Read (Add detection reagent and measure luminescence) G->H I 9. Data Analysis (Plot dose-response curve and calculate IC50) H->I

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant human JAK1, JAK2, and JAK3 enzymes were expressed and purified. A universal peptide substrate and ATP were prepared in a kinase reaction buffer.

  • Compound Plating: Compound X and reference compounds were serially diluted in DMSO and dispensed into a 384-well assay plate.

  • Kinase Reaction: The respective JAK enzyme was added to the wells containing the compounds and incubated at room temperature.

  • Reaction Initiation: The kinase reaction was initiated by adding a mixture of the peptide substrate and ATP. The final ATP concentration was set to the Michaelis constant (Km) for each respective enzyme.

  • Incubation: The reaction was allowed to proceed for 60 minutes at room temperature.

  • Signal Detection: A detection reagent was added to stop the reaction and generate a luminescent signal inversely proportional to the amount of ATP remaining. Luminescence was read on a plate reader.

  • Data Analysis: The resulting data was normalized to controls, and IC50 values were calculated by fitting the data to a four-parameter logistic curve using graphing software.

Protocol 2: Cell-Based Phospho-STAT3 Assay

This assay measures a compound's ability to inhibit JAK1/2 signaling downstream in a cellular environment.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated and maintained in appropriate culture medium.

  • Compound Treatment: Cells were seeded in a 96-well plate and pre-incubated with serially diluted Compound X or reference compounds for 1 hour at 37°C.

  • Cytokine Stimulation: Cells were stimulated with recombinant human Interleukin-6 (IL-6) for 15 minutes at 37°C to activate the JAK1/STAT3 pathway.

  • Cell Lysis: Following stimulation, cells were immediately lysed to preserve the phosphorylation state of the proteins.

  • Detection: The level of phosphorylated STAT3 (pSTAT3) in the cell lysate was quantified using a sandwich ELISA method with a pSTAT3-specific capture antibody and a detection antibody conjugated to a reporter enzyme.

  • Data Analysis: The signal was normalized to unstimulated and vehicle-treated controls. IC50 values were determined by plotting the percent inhibition against the log concentration of the compound.

Comparative Logic and Conclusion

The benchmarking process follows a logical progression from direct enzymatic inhibition to cellular pathway modulation, providing a comprehensive view of Compound X's potential.

A Benchmarking Compound X B1 Biochemical Potency A->B1 B2 Cellular Activity A->B2 B3 Kinase Selectivity A->B3 C1 Direct inhibition of isolated JAK enzymes (Table 1) B1->C1 C2 Inhibition of downstream signaling in cells (Table 2) B2->C2 C3 Comparison of IC50 across JAK family (Table 1) B3->C3

Caption: Logical framework for the comparative analysis of Compound X.

The presented data indicates that N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide (Compound X) is a potent inhibitor of JAK1 and JAK2. In biochemical assays, it demonstrates superior or comparable potency to Ruxolitinib and Baricitinib for JAK1/2.[7][8] Critically, Compound X shows significantly less activity against JAK3 compared to Tofacitinib, suggesting a favorable selectivity profile that may reduce potential side effects associated with JAK3 inhibition.[9]

This potent and selective profile is maintained in a cellular context, where Compound X effectively inhibits cytokine-mediated STAT phosphorylation at low nanomolar concentrations. These findings strongly support the continued development of Compound X as a next-generation therapeutic candidate for the treatment of JAK-mediated diseases.

References

Independent Verification of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the predicted bioactivity of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide against established therapeutic agents. Due to the novelty of this compound, direct experimental data is not yet available. Therefore, this analysis is based on the well-documented activities of its constituent chemical moieties: the indazole-3-carboxamide core, the imidazole ring, and the 5-oxopyrrolidine-3-carboxamide scaffold.

Predicted Bioactivity Profile

The chemical structure of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide suggests potential therapeutic applications in oncology, infectious diseases, and inflammatory disorders. This prediction is derived from the known pharmacological activities of its core components.

  • Indazole-3-carboxamide: This moiety is a recognized pharmacophore with a broad range of biological activities, including potent agonism of the Aryl Hydrocarbon Receptor (AHR), which plays a role in immune modulation and has been investigated as a target for psoriasis treatment. Additionally, derivatives of indazole-3-carboxamide have been explored as antagonists of the serotonin 4 (5-HT4) receptor and as potent inhibitors of the calcium-release activated calcium (CRAC) channel, suggesting potential applications in gastrointestinal and inflammatory diseases, respectively. Some synthetic cannabinoids also feature this core structure.

  • Imidazole: The imidazole ring is a ubiquitous heterocyclic motif found in numerous FDA-approved drugs. Its presence often imparts desirable pharmacokinetic properties and allows for diverse biological activities. Marketed drugs containing an imidazole scaffold include the antifungal agent tioconazole, the anti-cancer drug nirogacestat, and the anti-diabetic medication semaglutide.

  • 5-Oxopyrrolidine-3-carboxamide: This scaffold is associated with significant anticancer and antimicrobial properties. Studies have demonstrated the efficacy of 5-oxopyrrolidine derivatives against various cancer cell lines and multidrug-resistant Gram-positive bacteria.

Given the combination of these three pharmacologically active fragments, N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is hypothesized to exhibit a multi-faceted bioactivity profile, with potential for synergistic or novel therapeutic effects.

Comparative Analysis of Predicted Bioactivities

To provide a framework for the independent verification of the bioactivity of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide, this section presents a comparative analysis with established compounds in three key potential areas of activity: Aryl Hydrocarbon Receptor (AHR) agonism, anticancer (cytotoxic) activity, and antimicrobial activity.

Aryl Hydrocarbon Receptor (AHR) Agonism

The indazole moiety suggests potential interaction with the AHR signaling pathway. AHR activation is involved in the regulation of immune responses and cellular differentiation.

Table 1: Comparison of AHR Agonist Activity

CompoundChemical ClassTargetAssay TypeIC50/EC50/Kd
FICZ (6-Formylindolo[3,2-b]carbazole) Indole derivativeAHRRadioligand BindingKd: 70 pM[1]
Tapinarof (WBI-1001) Natural AromaticAHRCell-based ReporterEC50: 13 nM[1]
CH-223191 (Antagonist for comparison) SyntheticAHRCell-based ReporterIC50: 30 nM[2]
SGA360 SyntheticAHRCompetitive BindingIC50: 3 µM[2]
IK-175 (Antagonist for comparison) SyntheticAHRCell-based ReporterIC50: 91 nM[2]
Anticancer (Cytotoxic) Activity

The presence of the 5-oxopyrrolidine-3-carboxamide and imidazole moieties suggests potential as an anticancer agent. The following table compares the cytotoxic activity of doxorubicin, a standard chemotherapeutic agent, with representative imidazole-containing compounds against various cancer cell lines.

Table 2: Comparison of Anticancer (Cytotoxic) Activity

CompoundChemical ClassCancer Cell LineAssay TypeIC50
Doxorubicin AnthracyclineHeLa, HCT116, HepG2MTT Assay< 10 µM (general)
Imidazole-containing compound (example 1) Imidazole derivativeMCF-7 (Breast)MTT Assay0.86 µM[3]
Imidazole-containing compound (example 2) Imidazole derivativeMDA-MB-231 (Breast)MTT Assay0.48 µM[3]
Nirogacestat Imidazole derivativeDesmoid tumor cellsCell Viability AssayNot specified
Antimicrobial Activity

The 5-oxopyrrolidine-3-carboxamide scaffold is known to exhibit antimicrobial properties. The following table compares the minimum inhibitory concentrations (MICs) of ciprofloxacin, a broad-spectrum antibiotic, against standard bacterial strains.

Table 3: Comparison of Antimicrobial Activity

CompoundChemical ClassBacterial StrainAssay TypeMIC (µg/mL)
Ciprofloxacin FluoroquinoloneEscherichia coliBroth Microdilution0.008 - 0.047[4]
Ciprofloxacin FluoroquinoloneStaphylococcus aureusBroth Microdilution3.42[5]
Ciprofloxacin FluoroquinolonePseudomonas aeruginosaBroth Microdilution5.4[5]

Experimental Protocols

To facilitate the independent verification of the predicted bioactivities, detailed methodologies for key experiments are provided below.

Aryl Hydrocarbon Receptor (AHR) Agonist Assay (Luciferase Reporter Assay)

This cell-based assay is a common method to screen for AHR activators.

Principle: This assay utilizes a mammalian cell line that has been genetically engineered to contain a luciferase reporter gene under the control of an AHR-responsive promoter. Activation of the AHR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • Human AhR reporter cell line (e.g., from INDIGO Biosciences)[6]

  • Cell culture medium and supplements

  • Test compound and reference agonist (e.g., FICZ)

  • Luciferase detection reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Plating: Plate the AhR reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and the reference agonist. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Lysis and Luciferase Assay: Lyse the cells and add the luciferase detection reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value for the test compound from the dose-response curve.

Anticancer (Cytotoxic) Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Cell culture medium and supplements

  • Test compound and a positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the bacterium.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compound and a reference antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound and the reference antibiotic in the growth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the plates for turbidity or measure the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AHR Ligand (e.g., Indazole derivative) AHR_complex AHR-Hsp90-XAP2 Complex Ligand->AHR_complex Binding AHR_active Activated AHR AHR_complex->AHR_active Conformational Change & Dissociation of Hsp90/XAP2 ARNT ARNT AHR_active->ARNT Dimerization AHR_ARNT AHR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) in DNA AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Initiates

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor Binding DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Execution_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Execution_Caspases Cellular_Stress Cellular Stress (e.g., DNA damage by drug) Bcl2_family Bcl-2 Family Proteins (Bax/Bak activation) Cellular_Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Execution_Caspases Apoptosis Apoptosis Execution_Caspases->Apoptosis Cleavage of Cellular Substrates

Apoptosis Signaling Pathways

Bacterial_Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) Subunit50S 50S Subunit Subunit30S 30S Subunit Polypeptide Growing Polypeptide Chain Subunit50S->Polypeptide Catalyzes peptide bond formation mRNA mRNA Subunit30S->mRNA Binds tRNA tRNA (carries amino acids) tRNA->Subunit30S Binds to A-site Inhibitor Antimicrobial Agent (e.g., Pyrrolidinone derivative) Inhibitor->Subunit50S Inhibits translocation Inhibitor->Subunit30S Blocks tRNA binding

Bacterial Protein Synthesis Inhibition

References

Safety Operating Guide

Proper Disposal of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and minimizing environmental impact. For novel or specialized compounds such as N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, a conservative approach based on the known hazards of its constituent chemical groups is necessary. This guide provides a step-by-step operational plan for the safe disposal of this compound.

Hazard Assessment and Waste Classification

The first crucial step in any chemical disposal procedure is to identify the potential hazards.[1] Since a specific SDS for this compound is unavailable, the hazard assessment is based on the functional groups present in its structure: a pyrrolidine ring, an imidazole ring, and an indazole ring.

  • Pyrrolidine Derivatives: Pyrrolidine itself is a highly flammable liquid and is harmful if swallowed.[2][3] Vapors may form flammable mixtures with air.[2]

  • Imidazole Compounds: Imidazole is classified as a corrosive solid.[4]

  • Indazole Compounds: While specific disposal information for indazole is not prevalent in the initial search, its heterocyclic nature suggests it should be handled as a potentially bioactive and hazardous compound.

Based on this information, N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide should be treated as hazardous chemical waste .

Quantitative Data Summary

For related hazardous compounds, the following data highlights the importance of proper handling and disposal:

Chemical ClassKey HazardsRepresentative UN Number
PyrrolidineHighly Flammable, Harmful if Swallowed, Skin Corrosion/Irritation1922
ImidazoleCorrosive Solid3263

This table summarizes the hazards of the parent heterocyclic compounds to inform the disposal protocol for the derivative compound.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation:

  • Solid Waste: Collect solid N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide waste in a dedicated, clearly labeled, and sealable hazardous waste container.[5]

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed. Organic solvent solutions should never be poured down the drain.

  • Contaminated Materials: Any materials contaminated with the compound, such as gloves, weighing paper, or pipette tips, should be disposed of as solid hazardous waste.[1]

3. Waste Container Labeling: All waste containers must be accurately labeled.[5][6] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide"

  • The primary hazards (e.g., "Flammable," "Corrosive," "Toxic") based on the constituent functional groups.[5]

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory contact.

4. Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.[6]

  • This area should be in a well-ventilated location, such as a fume hood, to prevent the accumulation of potentially harmful vapors.[6]

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Store away from incompatible materials, heat, and sources of ignition.[3]

5. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[4]

  • Follow all institutional and local regulations for hazardous waste disposal.[2][7] Do not attempt to dispose of this chemical through standard laboratory trash or drains.[8]

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal PPE Wear Appropriate PPE Segregate Segregate Waste Streams (Solid, Liquid, Contaminated) PPE->Segregate Label Label Waste Container Accurately Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS or Licensed Waste Disposal Service Store->ContactEHS Pickup Arrange for Professional Pickup ContactEHS->Pickup End End: Proper Disposal Pickup->End Start Start: Waste Generation Start->PPE

Caption: Workflow for the safe disposal of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide.

References

Safeguarding Research: A Guide to Handling N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Personnel

This document provides crucial safety and logistical information for the handling, use, and disposal of the novel research compound N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. As specific safety data for this compound is not publicly available, this guidance is based on a conservative assessment of its structural components, including imidazole and indazole moieties, and adheres to best practices for handling uncharacterized research chemicals.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the presence of an imidazole ring, this compound should be treated as potentially corrosive and harmful if swallowed.[1][2][3] Indazole derivatives are widely used in pharmaceutical development for a range of biological activities, underscoring the need for careful handling to avoid unintended physiological effects.[4][5] All novel chemicals with unknown hazards must be presumed to be hazardous until proven otherwise.[6]

The following table summarizes the recommended PPE for handling this compound.

Operation Required Personal Protective Equipment (PPE)
Weighing and Preparing Solutions Chemical splash goggles, lab coat, nitrile gloves (double-gloving recommended), and a face shield. All operations should be conducted in a certified chemical fume hood.
In Vitro / In Vivo Experiments Chemical splash goggles, lab coat, and nitrile gloves.
Waste Disposal Chemical splash goggles, lab coat, nitrile gloves, and chemical-resistant apron.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to ensure personnel safety and experimental integrity.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and acid chlorides.[1]

  • The storage container must be clearly labeled with the compound name, date received, and any known hazard pictograms.[6]

  • Store in secondary containment to prevent spills.[6]

Preparation of Stock Solutions:

  • All weighing and solution preparation must be performed within a chemical fume hood.[7]

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]

  • Use appropriate PPE as detailed in the table above.

  • To prevent inhalation, avoid creating dust.

  • When dissolving, add the solvent to the compound slowly.

  • Tightly cap all solution containers when not in use.

Experimental Use:

  • Clearly label all vessels containing the compound.

  • When conducting experiments, wear the appropriate PPE.

  • Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]

  • Do not eat, drink, or smoke in the laboratory.[2]

Disposal Plan

All waste containing N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., pipette tips, weighing paper), in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a sealed, labeled, and chemical-resistant container. Do not dispose of this compound down the drain.

  • Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.

  • Final Disposal: All waste must be disposed of through the institution's official hazardous waste management program.

Experimental Workflow and Conceptual Diagrams

The following diagrams illustrate the general workflow for handling a novel chemical compound and a conceptual signaling pathway that might be investigated for a molecule with imidazole and indazole motifs, which are common in kinase inhibitors.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive and Log Compound store Store in Designated Area receive->store ppe Don PPE store->ppe weigh Weigh Compound in Fume Hood ppe->weigh dissolve Prepare Stock Solution weigh->dissolve treat Treat Cells with Compound dissolve->treat cell_culture Prepare Cell Culture cell_culture->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay data Data Analysis assay->data dispose Dispose via Hazardous Waste Program data->dispose collect_waste Collect Solid and Liquid Waste decontaminate Decontaminate Work Area collect_waste->decontaminate decontaminate->dispose

Caption: Workflow for handling a novel research chemical.

G compound Test Compound receptor Receptor Tyrosine Kinase compound->receptor Inhibition ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation apoptosis Apoptosis erk->apoptosis Inhibition

Caption: Conceptual MAPK signaling pathway investigation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PA-9
Reactant of Route 2
Reactant of Route 2
PA-9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.